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Core Science & Biosynthesis

Foundational

Propyl 2-bromo-4-hydroxybenzoate CAS number 2803476-78-8

An In-Depth Technical Guide to 2-Bromo-4-Hydroxybenzoate Esters: A Focus on the Synthesis, Properties, and Applications of a Key Building Block Disclaimer: The compound originally requested, Propyl 2-bromo-4-hydroxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-Hydroxybenzoate Esters: A Focus on the Synthesis, Properties, and Applications of a Key Building Block

Disclaimer: The compound originally requested, Propyl 2-bromo-4-hydroxybenzoate (CAS 2803476-78-8), is not documented in publicly available scientific literature. This guide will instead focus on a closely related and well-characterized analogue, Methyl 2-bromo-4-hydroxybenzoate , to provide a representative technical overview of this class of compounds. The principles and protocols discussed are broadly applicable to other alkyl 2-bromo-4-hydroxybenzoate esters.

Introduction

Methyl 2-bromo-4-hydroxybenzoate is a versatile bifunctional aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a hydroxyl group, a bromine atom, and a methyl ester on a benzene ring, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a key building block in the development of pharmaceuticals, agrochemicals, and materials. The electron-withdrawing nature of the bromine and ester groups activates the aromatic ring for certain transformations, while the hydroxyl group provides a handle for etherification and other derivatizations. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with detailed protocols for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 2-bromo-4-hydroxybenzoate is crucial for its effective use in synthesis and for the interpretation of experimental results.

PropertyValueSource
CAS Number 106109-96-8
Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 128-132 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J=8.6 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 6.95 (dd, J=8.6, 2.4 Hz, 1H), 5.30 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 158.2, 134.1, 123.7, 116.3, 111.9, 110.2, 52.7.

  • IR (KBr, cm⁻¹): 3380 (-OH), 1725 (C=O, ester), 1590, 1495 (aromatic C=C).

  • Mass Spec (EI): m/z 230/232 (M⁺, isotopic pattern for Br).

Synthesis and Mechanism

The most common and efficient synthesis of Methyl 2-bromo-4-hydroxybenzoate involves the regioselective bromination of Methyl 4-hydroxybenzoate. The hydroxyl group is a strong activating group and ortho-, para-director. Since the para position is blocked by the methyl ester, bromination occurs at one of the ortho positions.

synthesis_workflow cluster_reactants Reactants & Solvent reagent1 Methyl 4-hydroxybenzoate reaction Stir at Room Temp (2-4 hours) reagent1->reaction reagent2 N-Bromosuccinimide (NBS) reagent2->reaction solvent Acetonitrile (MeCN) solvent->reaction Solvent product Methyl 2-bromo-4- hydroxybenzoate workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Recrystallization (e.g., from Ethanol/Water) workup->purification Crude Product purification->product Purified Product

Caption: A typical workflow for the synthesis of Methyl 2-bromo-4-hydroxybenzoate.

Detailed Synthesis Protocol
  • Reaction Setup: To a solution of Methyl 4-hydroxybenzoate (1 equivalent) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and better regioselectivity.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the functional groups in Methyl 2-bromo-4-hydroxybenzoate makes it a versatile starting material for the synthesis of various target molecules.

applications cluster_reactions Chemical Transformations cluster_products Resulting Structures cluster_final_applications Potential Applications start Methyl 2-bromo-4- hydroxybenzoate etherification O-Alkylation/ O-Arylation start->etherification at -OH cross_coupling Suzuki/Sonogashira/ Heck Coupling start->cross_coupling at -Br hydrolysis Ester Hydrolysis start->hydrolysis at -COOMe ethers Aryl Ethers etherification->ethers biaryls Biaryls/ Alkynylated Arenes cross_coupling->biaryls acid Carboxylic Acid hydrolysis->acid pharma Pharmaceuticals ethers->pharma biaryls->pharma materials Functional Materials biaryls->materials agrochem Agrochemicals acid->agrochem

Caption: Potential synthetic transformations and applications of Methyl 2-bromo-4-hydroxybenzoate.

  • Suzuki Coupling: The bromo-substituent can readily participate in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids to form biaryl structures, which are common motifs in many pharmaceutical agents.

  • Ether Synthesis: The phenolic hydroxyl group can be alkylated or arylated under Williamson ether synthesis conditions to introduce a variety of side chains.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Conclusion

Methyl 2-bromo-4-hydroxybenzoate is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of three distinct functional groups that can be selectively manipulated make it an attractive starting material for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

  • Methyl 2-bromo-4-hydroxybenzo
  • Methyl 2-bromo-4-hydroxybenzo
  • Methyl 2-bromo-4-hydroxybenzoate, 97%, Thermo Scientific | Fisher Scientific
Exploratory

Comprehensive Structural Analysis and Physicochemical Profiling of Propyl 2-bromo-4-hydroxybenzoate

Executive Summary The structural elucidation of halogenated benzoates requires a rigorous, self-validating analytical approach. Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8)[1] is a highly specific brominated deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated benzoates requires a rigorous, self-validating analytical approach. Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8)[1] is a highly specific brominated derivative of the paraben family. While environmental halogenation during water treatment typically yields 3-bromo or 3,5-dibromo paraben by-products due to the strong ortho-directing effects of the phenolic hydroxyl group[2], the 2-bromo isomer represents a unique regiochemical scaffold. It is frequently utilized as a specialized pharmaceutical intermediate or an analytical standard. Because halogenated parabens exhibit altered persistence, toxicity, and estrogen antagonistic activities compared to their non-halogenated parent compounds[3], precise structural characterization is paramount.

This whitepaper outlines the definitive analytical workflows—combining High-Resolution Mass Spectrometry (HRMS) and Multi-Nuclear Nuclear Magnetic Resonance (NMR) spectroscopy—required to unambiguously confirm the structure, connectivity, and regiochemistry of Propyl 2-bromo-4-hydroxybenzoate.

Structural Elucidation Workflow

To prevent false-positive identifications of positional isomers (e.g., confusing the 2-bromo isomer with the environmentally prevalent 3-bromo isomer), a multi-modal workflow is mandatory.

Workflow for the structural elucidation of halogenated parabens.

Step-by-Step Methodologies: Analytical Protocols

As an application scientist, I design protocols where every variable—from solvent selection to ionization mode—is driven by molecular causality. The following methods form a self-validating system for the analysis of Propyl 2-bromo-4-hydroxybenzoate.

Protocol A: High-Resolution LC-MS/MS Analysis

Mass spectrometry provides the foundational proof of the molecular formula and halogenation state.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the lipophilic propyl ester chain while maintaining optimal desolvation kinetics during electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: Formic acid acts as a proton donor for the mobile phase but paradoxically enhances negative ion mode (ESI-) sensitivity for phenols by stabilizing the droplet surface prior to the ejection of the deprotonated phenoxide ion

    
    .
    
  • MS Acquisition (Full Scan): Monitor the isotopic cluster at m/z 257.0 and 259.0. Causality: Bromine possesses two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 natural abundance. The presence of a doublet precursor ion with equal intensity is the definitive diagnostic signature of a mono-brominated species[2].
  • Collision-Induced Dissociation (CID): Isolate the m/z 257.0 precursor and apply a normalized collision energy (NCE) of 20-25 eV. Causality: This energy regime selectively cleaves the ester alkyl chain, yielding a highly stable 2-bromo-4-hydroxybenzoate core fragment, confirming the intact nature of the halogenated aromatic ring.

Protocol B: Regiochemical Assignment via 1H NMR

NMR is the only technique capable of unambiguously differentiating the 2-bromo isomer from the 3-bromo isomer.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    Causality: Unlike Chloroform-
    
    
    
    , DMSO-
    
    
    strongly hydrogen-bonds with the phenolic -OH group, drastically slowing its chemical exchange rate. This allows the -OH proton to be observed as a sharp singlet (~10.5 ppm), enabling 2D NOESY correlations.
  • 1H NMR Acquisition (400 MHz): Acquire 16 transients with a 30° pulse angle and a 2-second relaxation delay.

  • Spin System Interpretation: Analyze the aromatic region for an AMX spin system . Causality: In the 2-bromo isomer, the protons are located at C3, C5, and C6.

    • H3 (isolated between Br and OH) appears as a doublet with a small meta coupling constant (

      
       Hz).
      
    • H5 appears as a doublet of doublets (dd) due to ortho coupling to H6 (

      
       Hz) and meta coupling to H3.
      
    • H6 appears as a doublet (

      
       Hz).
      

Regiochemical differentiation of brominated paraben isomers via NMR.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical properties and expected analytical parameters for Propyl 2-bromo-4-hydroxybenzoate, providing a reference matrix for laboratory validation[1],.

Parameter / PropertyValue / SpecificationAnalytical & Chemical Significance
CAS Number 2803476-78-8Uniquely identifies the 2-bromo regiochemical isomer.
Molecular Formula C10H11BrO3Defines the exact mass and isotopic distribution[1].
Molecular Weight 259.1 g/mol Target nominal mass for low-resolution MS calibration.
Isotopic Signature 1:1 ratio (

Br :

Br)
Diagnostic MS feature confirming mono-bromination[2].
Aromatic Spin System 1,2,4-trisubstitutedConfirmed via 1H NMR ortho/meta coupling constants.
Toxicity Profile Shift Estrogen AntagonisticHalogenation alters the estrogenic agonism of parent parabens[3].

Conclusion

The structural analysis of Propyl 2-bromo-4-hydroxybenzoate demands precision in both instrumentation and data interpretation. By leveraging the isotopic signatures inherent to HRMS and the spatial connectivity mapped by 1H NMR AMX spin systems, researchers can confidently differentiate this specific synthetic intermediate from its closely related environmental by-products. This rigorous analytical grounding is essential for downstream toxicological profiling and pharmaceutical development.

References

  • Propyl 2-bromo-4-hydroxybenzo
  • Propyl 2-bromo-4-hydroxybenzo
  • Formation of Halogenated By-Products of Parabens in Chlorinated W
  • Cenik Chemicals Limited @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.
  • Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transform

Sources

Foundational

Spectroscopic Characterization of Propyl 2-bromo-4-hydroxybenzoate: A Predictive Guide for Researchers

Introduction Propyl 2-bromo-4-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents and other bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Affiliation: Advanced Spectroscopic Solutions

Introduction

Propyl 2-bromo-4-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents and other bioactive molecules. Its specific substitution pattern, featuring a bromine atom ortho to the ester group and a hydroxyl group para to the ester, imparts distinct chemical properties that are of interest to researchers in medicinal chemistry and materials science. Accurate structural elucidation and confirmation are paramount in any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.

This in-depth technical guide provides a detailed predictive analysis of the spectroscopic data for propyl 2-bromo-4-hydroxybenzoate. Due to the limited availability of published experimental spectra for this specific compound, this guide has been developed to serve as a valuable resource for scientists, enabling them to identify and characterize this molecule. The predictions herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

The molecular structure of propyl 2-bromo-4-hydroxybenzoate is presented below. The numbering of the atoms is provided for clear correlation with the predicted NMR data.

Caption: Molecular Structure of Propyl 2-bromo-4-hydroxybenzoate with Atom Numbering for NMR Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of propyl 2-bromo-4-hydroxybenzoate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Place the NMR tube in the spectrometer for analysis.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of propyl 2-bromo-4-hydroxybenzoate would exhibit distinct signals for the aromatic protons and the n-propyl chain protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.8d~8.51H
H-5~7.1d~2.01H
H-3~6.9dd~8.5, ~2.01H
-OH~5.5br s-1H
-OCH₂- (C9)~4.2t~6.72H
-CH₂- (C10)~1.8sextet~7.22H
-CH₃ (C11)~1.0t~7.53H

Rationale for Predictions:

  • Aromatic Protons: The aromatic region is expected to show an ABC spin system. H-6 is deshielded by the adjacent ester group and is expected to appear as a doublet due to coupling with H-3. H-5 is ortho to the bromine and will likely be a doublet due to a small meta-coupling to H-3. H-3 will be a doublet of doublets due to coupling with both H-6 and H-5.

  • Hydroxyl Proton: The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and temperature.

  • Propyl Protons: The propyl group will show a characteristic pattern: a triplet for the terminal methyl group (C11), a sextet for the central methylene group (C10), and a triplet for the methylene group attached to the ester oxygen (C9). The C9 protons are the most deshielded due to the adjacent oxygen atom.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C=O (C7)~165
C-OH (C4)~158
C-Br (C2)~112
C-H (C6)~132
C-H (C5)~124
C-H (C3)~118
C1~115
-OCH₂- (C9)~67
-CH₂- (C10)~22
-CH₃ (C11)~10

Rationale for Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon (C7) is expected to be the most downfield signal.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C4) will be significantly downfield, while the carbon with the bromine atom (C2) will be shifted upfield compared to an unsubstituted carbon. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

  • Propyl Carbons: The chemical shifts of the propyl chain carbons are standard, with the carbon attached to the oxygen (C9) being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid propyl 2-bromo-4-hydroxybenzoate sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Predicted Characteristic IR Absorption Bands
Wave Number (cm⁻¹) Vibrational Mode Intensity
~3400-3200O-H stretch (phenolic)Broad, Medium-Strong
~3100-3000Aromatic C-H stretchMedium-Weak
~2960-2850Aliphatic C-H stretchMedium
~1720C=O stretch (ester)Strong
~1600, ~1480Aromatic C=C stretchMedium
~1250C-O stretch (ester)Strong
~1100C-O stretch (phenol)Medium
~600C-Br stretchMedium-Weak

Rationale for Predictions: The presence of a hydroxyl group will give a broad absorption in the 3400-3200 cm⁻¹ region. The ester carbonyl will produce a strong, sharp peak around 1720 cm⁻¹. The C-O stretches of the ester and phenol will also be prominent. The C-Br stretch appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization (EI-MS)
  • Introduce a small amount of the sample into the ion source of the mass spectrometer.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a pair of molecular ion peaks of nearly equal intensity at m/z 258 and 260, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways:

M Propyl 2-bromo-4-hydroxybenzoate m/z = 258/260 F1 [M - C3H7]+ m/z = 215/217 M->F1 - C3H7 F2 [M - OC3H7]+ m/z = 199/201 M->F2 - OC3H7 F3 [M - C3H7O2]+ m/z = 183/185 M->F3 - COOC3H7 F4 [F3 - CO]+ m/z = 155/157 F3->F4 - CO

Caption: Predicted Major Fragmentation Pathways for Propyl 2-bromo-4-hydroxybenzoate in EI-MS.

Rationale for Predictions:

  • Loss of the propyl radical (•C₃H₇) would result in a fragment at m/z 215/217.

  • Loss of the propoxy radical (•OC₃H₇) would give a fragment at m/z 199/201.

  • Cleavage of the ester group could lead to the loss of the entire propyl ester side chain as a radical, resulting in a brominated hydroxybenzoyl cation at m/z 183/185.

  • Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield a fragment at m/z 155/157.

Synthesis of Propyl 2-bromo-4-hydroxybenzoate

A common method for the synthesis of this compound is the Fischer esterification of 2-bromo-4-hydroxybenzoic acid with propanol.

Experimental Protocol: Synthesis
  • In a round-bottom flask, dissolve 2-bromo-4-hydroxybenzoic acid in an excess of n-propanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess propanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure propyl 2-bromo-4-hydroxybenzoate.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of propyl 2-bromo-4-hydroxybenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. By understanding the expected spectral features and the underlying principles, scientists can confidently proceed with their research and development activities involving this molecule. When experimental data becomes available, it can be compared against these predictions for definitive structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. Propyl 4-hydroxybenzoate. [Link]

Exploratory

Technical Guide: Purity and Characterization of Propyl 2-bromo-4-hydroxybenzoate

Executive Summary & Strategic Context Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) is a specialized halogenated benzoate derivative. Unlike its common analog, propylparaben (propyl 4-hydroxybenzoate), the introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) is a specialized halogenated benzoate derivative. Unlike its common analog, propylparaben (propyl 4-hydroxybenzoate), the introduction of a bromine atom at the ortho position to the ester group (C2) significantly alters its physicochemical properties, lipophilicity, and reactivity profile.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where increased metabolic stability or specific halogen-bonding interactions are required in the drug target.

Critical Technical Distinction: Researchers must distinguish this isomer from Propyl 3-bromo-4-hydroxybenzoate . Direct bromination of propylparaben typically yields the 3-bromo isomer (ortho to the phenolic hydroxyl) due to the strong activating effect of the -OH group. Consequently, the 2-bromo isomer must be synthesized via esterification of 2-bromo-4-hydroxybenzoic acid to ensure regiospecificity. This guide focuses on the characterization and purity protocols for this specific 2-bromo regioisomer.

Synthesis & Impurity Profile

To guarantee high purity, the synthesis pathway dictates the impurity profile. The recommended route is the Fischer esterification of 2-bromo-4-hydroxybenzoic acid with n-propanol.

Reaction Pathway & Impurity Origins

The following diagram illustrates the synthesis workflow and potential impurity ingress points.

SynthesisWorkflow Start Start: 2-Bromo-4-hydroxybenzoic Acid Reaction Reaction: Reflux (80-97°C) Dean-Stark Trap Start->Reaction Reagent Reagent: n-Propanol (Excess) Reagent->Reaction Catalyst Catalyst: H2SO4 or p-TSA Catalyst->Reaction Crude Crude Mixture Reaction->Crude Imp2 Impurity B: Propyl 4-hydroxybenzoate (Debromination artifact) Reaction->Imp2 Side Rxn Imp3 Impurity C: Dimer/Oligomers Reaction->Imp3 Thermal Workup Workup: NaHCO3 Wash (Removes Acid) Crude->Workup Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification Imp1 Impurity A: Unreacted Acid Workup->Imp1 Removes Final Final Product: Propyl 2-bromo-4-hydroxybenzoate Purification->Final

Figure 1: Synthesis workflow and impurity tracking for Propyl 2-bromo-4-hydroxybenzoate.

Key Impurities Table
Impurity TypeOriginDetection MethodRemoval Strategy
Unreacted Acid (Starting Material)Incomplete esterificationHPLC (RT < Product), Acid Value titrationWash with sat. NaHCO₃ (aq) during workup.
n-Propanol Excess reagentGC-HS (Headspace), 1H-NMRVacuum drying at 40°C; Azeotropic distillation.
3-Bromo Isomer Contaminated starting material1H-NMR (Coupling constants)Recrystallization (requires high-efficiency column if >1%).
Debrominated Analog Thermal/Photolytic degradationHPLC, MS (M-79/81)Protect from light; Avoid excessive heating >100°C.

Analytical Characterization Protocols

This section details the self-validating protocols to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 2-bromo isomer from the 3-bromo isomer.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred for hydroxyl proton visibility) or CDCl3 .

  • Acquire 1H spectrum (min 400 MHz).

Expected Data (CDCl3 Reference):

  • Aromatic Region (Diagnostic):

    • H6 (Ortho to Ester): ~7.80 ppm (Doublet, J ≈ 8.5 Hz). Note: This proton is deshielded by the carbonyl.

    • H5 (Meta to Ester): ~6.85 ppm (Doublet of Doublets, J ≈ 8.5 Hz, 2.5 Hz).

    • H3 (Ortho to OH, Meta to Br): ~7.25 ppm (Doublet, J ≈ 2.5 Hz).

    • Differentiation: In the 3-bromo isomer, the coupling pattern differs (H2 is a singlet/doublet meta-coupled, H5 and H6 are ortho-coupled). The 2-bromo isomer shows a clear ortho-coupling between H5 and H6.

  • Aliphatic Region:

    • -OCH2-: ~4.25 ppm (Triplet).

    • -CH2-: ~1.75 ppm (Multiplet).

    • -CH3: ~1.02 ppm (Triplet).

Infrared Spectroscopy (FT-IR)

Used for rapid identification of functional groups.

  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Phenolic).

  • C=O Stretch (Ester): Sharp, intense band at 1680–1705 cm⁻¹. Note: The ortho-bromo substituent may shift this frequency slightly higher due to steric inhibition of resonance.

  • C-O Stretch: ~1280 cm⁻¹.

  • C-Br Stretch: 500–600 cm⁻¹ (Fingerprint region).

Mass Spectrometry (MS)
  • Ionization: ESI (Negative mode preferred for phenols) or EI.

  • Molecular Ion: [M-H]⁻ at m/z 257 and 259 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of propyl group (M-43) and CO₂.

Purity Determination: HPLC Protocol

This is the "Gold Standard" for quantitative purity assessment.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aromatic) and 210 nm (General).

  • Temperature: 30°C.

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area normalization).

  • Single Impurity: ≤ 0.5%.[2]

  • Retention Time: Product elutes after Propyl 4-hydroxybenzoate but before non-polar dibromo species.

Purification Strategy

If the crude product fails the ≥98% purity threshold, use this recrystallization protocol.

Step-by-Step Recrystallization:

  • Solvent Selection: Ethanol/Water (mixed solvent) is ideal.

  • Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).

  • Precipitation: Add hot Water dropwise until slight turbidity persists.

  • Clarification: Add a few drops of Ethanol to clear the solution.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Filter crystals and wash with cold 50% EtOH/Water.

  • Drying: Vacuum dry at 40°C for 12 hours.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Propyl 4-hydroxybenzoate (Propylparaben). Retrieved from [Link]

  • European Medicines Agency. (2015). Reflection paper on the use of methyl- and propylparaben as excipients. EMA/CHMP/SWP/272921/2012. Retrieved from [Link]

  • Mahuzier, P. E., et al. (2001).[2] Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-470.[2] Retrieved from [Link]

Sources

Foundational

Solubility Profiling of Propyl 2-bromo-4-hydroxybenzoate: Protocols and Predictive Analysis

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for Propyl 2-bromo-4-hydroxybenzoate . Executive Summary Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-7...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for Propyl 2-bromo-4-hydroxybenzoate .

Executive Summary

Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) is a halogenated derivative of propylparaben, functioning primarily as a lipophilic intermediate in the synthesis of complex pharmaceutical agents and potentially as an enhanced antimicrobial preservative.[1][2] While its parent compound, propyl 4-hydroxybenzoate, has extensive solubility data available, the introduction of the bromine atom at the ortho position (relative to the hydroxyl group) significantly alters the physicochemical landscape.

This guide addresses the solubility gap by providing:

  • Predictive Analysis: Theoretical solubility shifts caused by bromination relative to the non-halogenated standard.[2]

  • Experimental Protocol: A validated Laser Dynamic Method for precise solubility determination.

  • Thermodynamic Modeling: Mathematical frameworks (Apelblat, van't Hoff) to correlate experimental data for process scale-up.[1][2]

Physicochemical Profile & Solubility Landscape

The "Bromo-Effect" on Solubility

To understand the solubility behavior of Propyl 2-bromo-4-hydroxybenzoate without specific empirical tables, we must apply structure-property relationship (SPR) principles using Propylparaben as the reference standard.[1][2]

PropertyPropylparaben (Reference)Propyl 2-bromo-4-hydroxybenzoate (Target)Solubility Impact
Molecular Weight 180.20 g/mol ~259.10 g/mol Decrease in molar solubility due to increased size.[1][2]
Lipophilicity (LogP) ~3.04~3.7 - 3.9 (Estimated)Decrease in aqueous solubility; Increase in non-polar solvent affinity.[1][2]
Polarizability ModerateHigh (due to Br)Enhanced interaction with aromatic solvents (Toluene) and polar aprotic solvents (DMSO, DMF).[2]
H-Bonding Donor (OH) / Acceptor (C=O)Steric hindrance near OHPotential reduction in solubility in H-bond accepting solvents (e.g., Acetone) compared to reference.[1][2]
Predicted Solubility Ranking

Based on the solute-solvent interaction parameters (


), the expected solubility hierarchy at 298.15 K is:
  • High Solubility (> 15 g/100g ): DMF > DMSO > Acetone > Ethyl Acetate.[1][2]

    • Mechanism:[2][3][4][5] Dipole-dipole interactions and high polarizability of the bromine substituent favor these solvents.[2]

  • Moderate Solubility (5 - 15 g/100g ): Methanol > Ethanol > n-Propanol > Isopropanol.[2]

    • Mechanism:[2][3][4][5] Hydrogen bonding is present but slightly impeded by the ortho-bromo steric bulk.[1][2]

  • Low Solubility (< 1 g/100g ): Water > Cyclohexane.[1][2]

    • Mechanism:[2][3][4][5] The hydrophobic propyl chain combined with the heavy halogen makes this compound practically insoluble in water (< 0.01 wt%).[1]

Core Protocol: Laser Dynamic Solubility Measurement

For the precise determination of solubility, the Laser Dynamic Method (Synthetic Method) is superior to the traditional gravimetric shake-flask method. It eliminates filtration errors and allows for rapid generation of polythermal data.[2]

Experimental Setup Workflow

The following diagram outlines the logical flow of the laser monitoring apparatus.

LaserSolubility Start Start Experiment Prep Solvent Preparation (Gravimetric Addition) Start->Prep Dosing Solute Dosing (Excess Solid) Prep->Dosing Equilibration Thermal Equilibration (Stirring at T1) Dosing->Equilibration LaserPath Laser Transmission Monitoring Equilibration->LaserPath Decision Is Transmittance Maximal? LaserPath->Decision Dissolved Full Dissolution (Clear Solution) Decision->Dissolved High Signal (Plateau) Undissolved Suspension (Scattering) Decision->Undissolved Low Signal DataPoint Record T and Mass Fraction Dissolved->DataPoint Undissolved->Equilibration Add Solvent / Wait NextTemp Cool/Heat to T2 DataPoint->NextTemp NextTemp->Equilibration

Figure 1: Logic flow for the Laser Dynamic Method. The system detects the transition from turbid (suspension) to clear (solution) to define the saturation point.

Step-by-Step Protocol

Reagents:

  • Propyl 2-bromo-4-hydroxybenzoate (Purity > 98%, recrystallized).[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).[1][2]

Procedure:

  • Apparatus Assembly: Set up a double-jacketed glass vessel (50 mL) connected to a high-precision thermostatic water bath (

    
     K). Insert a laser source (< 5 mW) and a photodiode detector on opposite sides of the vessel.
    
  • Initial Weighing: Weigh the empty vessel (

    
    ). Add a known mass of solvent (
    
    
    
    ) and record (
    
    
    ).
  • Solute Addition: Add a small, precise amount of Propyl 2-bromo-4-hydroxybenzoate (

    
    ).
    
  • Temperature Scan:

    • Start at a temperature below the expected saturation point (solution is turbid/scattering laser light).[2]

    • Raise the temperature at a slow rate (e.g., 0.2 K/min) while stirring (400 rpm).

    • Endpoint Detection: Monitor the laser intensity. The temperature at which the laser intensity sharply rises and plateaus is the saturation temperature (

      
      )  for that specific mass fraction (
      
      
      
      ).
  • Repetition: Add more solute to the same vessel (increasing mass fraction) and repeat the heating scan to find the new

    
    .
    
  • Validation: Repeat the process in cooling mode (detecting nucleation/cloud point) to check for metastable zone width (MSZW).

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is obtained, it must be fitted to thermodynamic models to allow for interpolation and process design.[2]
Modified Apelblat Equation

This is the standard model for correlating solubility of paraben derivatives.



  • 
     : Mole fraction solubility.[1][2][6]
    
  • 
     : Absolute temperature (Kelvin).[2][7]
    
  • 
     : Empirical model parameters determined by non-linear regression.
    
  • Interpretation: If

    
     is negative and 
    
    
    
    is positive, the dissolution is endothermic and entropy-driven.
Van't Hoff Analysis

To determine the thermodynamic functions of solution (Enthalpy


, Entropy 

):

[1][2]
  • Plot:

    
     vs 
    
    
    
    .[2]
  • Slope:

    
    .[1][2]
    
  • Intercept:

    
    .[1][2]
    

Application: Crystallization & Purification Strategy

Based on the physicochemical properties, the following purification strategy is recommended for researchers isolating this compound from a synthesis mixture.

Purification Crude Crude Reaction Mixture (Contains Br-Paraben + Byproducts) SolventSelect Solvent Selection: Ethanol/Water (Binary System) Crude->SolventSelect Dissolution Heat to 60°C (Full Dissolution) SolventSelect->Dissolution High Solubility at T_high Note Why Ethanol/Water? Anti-solvent effect drives high yield & purity. SolventSelect->Note Filter Hot Filtration (Remove Inorganic Salts) Dissolution->Filter Cooling Controlled Cooling (Rate: 5°C/hour) Filter->Cooling Nucleation Nucleation Onset (~35°C) Cooling->Nucleation Supersaturation Harvest Filtration & Drying (Vacuum, 40°C) Nucleation->Harvest High Purity Crystals

Figure 2: Recommended cooling crystallization workflow using a binary solvent system.[1][2]

Solvent Selection Rationale
  • Primary Solvent (Ethanol): High solubility for the brominated ester.[2]

  • Anti-Solvent (Water): Drastic solubility drop.[1][2]

  • Ratio: A mixture of 70:30 (Ethanol:Water) is likely optimal.[2] The bromine atom increases hydrophobicity, meaning less water is required to force precipitation compared to standard Propylparaben.

References

  • Solubility of Propylparaben (Reference Data)

    • Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. Sustainability, 2023.[1][2] Link[2]

    • Solubility of Propyl 4-hydroxybenzoate in Supercritical Carbon Dioxide.[1][2] Journal of Chemical & Engineering Data.[2] Link

  • Laser Monitoring Methodology

    • An automated system for determining drug solubility based on laser monitoring technique.[1][2][6][7][8] Journal of Laboratory Automation, 2015. Link

    • Laser Microinterferometry for API Solubility and Phase Equilibria.[1][2] Pharmaceutics, 2025.[1][2][9][10] Link[2]

  • Synthesis & Properties

    • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid.[3][4][5] Arabian Journal of Chemistry, 2012. Link

Sources

Exploratory

Thermal Stability Profiling of Propyl 2-bromo-4-hydroxybenzoate

Executive Summary Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) is a specialized halogenated intermediate, structurally derived from the common preservative propylparaben. While its parent compound is well-charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) is a specialized halogenated intermediate, structurally derived from the common preservative propylparaben. While its parent compound is well-characterized, the introduction of an ortho-bromine atom significantly alters its thermodynamic profile and degradation kinetics.

For researchers and process chemists, this compound presents a dual challenge:

  • Thermal Lability: The carbon-bromine (C-Br) bond introduces a specific decomposition pathway (dehalogenation) absent in non-halogenated analogs.

  • Data Scarcity: Unlike standard pharmacopeial excipients, specific thermal data (TGA/DSC) for this intermediate is not widely published.

This guide defines the theoretical stability profile of Propyl 2-bromo-4-hydroxybenzoate and establishes a mandatory experimental workflow to determine its Safe Operating Envelope (SOE).

Chemical Profile & Theoretical Thermodynamics[1]

Understanding the molecule's architecture is the first step in predicting its thermal behavior.

PropertyValue / DescriptionImpact on Stability
Formula C₁₀H₁₁BrO₃High MW (259.1 g/mol ) suggests higher boiling point than propylparaben.
Structure Propyl ester of 4-hydroxybenzoic acid with Br at C2 (ortho).Ortho-substitution creates steric hindrance around the ester linkage.
Bond Energies C-Br: ~276 kJ/mol C-C: ~347 kJ/mol C-O: ~358 kJ/molThe C-Br bond is the thermodynamic weak link . Thermal stress will likely trigger dehalogenation before skeletal breakdown.
Predicted MP 90°C – 110°CDisruption of crystal symmetry by Br may lower MP relative to expected MW increase.
Solubility Lipophilic (LogP > 3.0)Low water solubility mitigates hydrolysis unless in solution/suspension.
The "Heavy Atom" Effect

The bromine atom acts as a heavy anchor. While it increases London dispersion forces (raising melting/boiling points), its electron-withdrawing nature makes the phenolic hydroxyl more acidic and the ester carbonyl more electrophilic. However, the ortho position provides a "steric shield," potentially slowing down hydrolytic attack compared to the non-brominated parent.

Mechanistic Degradation Pathways

We identify three distinct thermal degradation mechanisms. Your process safety assessment must account for these specific pathways.

Pathway A: Hydrolytic Cleavage (Moisture-Driven)

Occurs at: Ambient to 100°C (requires moisture/catalyst) In the presence of water and trace acid/base, the ester bond hydrolyzes. The ortho-bromo group may sterically hinder this reaction, but once initiated, it yields 2-bromo-4-hydroxybenzoic acid and propanol .

  • Risk: Quality loss; pH shift.

Pathway B: Oxidative Dehalogenation (Thermal/Radical)

Occurs at: >200°C (or lower with UV light) At elevated temperatures, the relatively weak C-Br bond undergoes homolytic cleavage.

  • Mechanism: Release of Br• radicals, which abstract hydrogen to form Hydrogen Bromide (HBr) .

  • Risk: HBr is highly corrosive to stainless steel reactors and toxic. This is the critical safety hazard.

Pathway C: Decarboxylation

Occurs at: >300°C Extreme thermal forcing leads to the loss of CO₂, resulting in brominated phenols (e.g., 3-bromophenol).

Visualization: Degradation Logic

DegradationPathways Compound Propyl 2-bromo-4-hydroxybenzoate (C10H11BrO3) Hydrolysis Pathway A: Hydrolysis (Moisture + pH) Compound->Hydrolysis < 100°C Dehalogenation Pathway B: Dehalogenation (High T > 200°C) Compound->Dehalogenation > 200°C Decarboxylation Pathway C: Decarboxylation (Extreme T > 300°C) Compound->Decarboxylation > 300°C Product_A1 2-bromo-4-hydroxybenzoic acid Hydrolysis->Product_A1 Product_A2 Propanol Hydrolysis->Product_A2 Product_B1 HBr (Gas) CORROSIVE Dehalogenation->Product_B1 Product_B2 Radical Species / Char Dehalogenation->Product_B2 Product_C1 Brominated Phenols Decarboxylation->Product_C1

Figure 1: Theoretical thermal degradation pathways. Pathway B represents the primary safety risk due to HBr evolution.

Experimental Characterization Protocols

Since literature data is sparse, you must generate a self-validating stability profile. Do not rely on generic "paraben" data.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Onset of Decomposition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC3).

  • Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape prevents pan rupture, but sealed is better for observing reflux/pressure effects). Recommendation: Pinhole lid for safety.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • Endotherm 1 (~90–100°C): Melting event. Calculate Enthalpy of Fusion (

      
      ).
      
    • Exotherm 1 (>200°C): Decomposition. Note the Onset Temperature .

    • Self-Validation: If the baseline shifts significantly before the exotherm, check for sublimation or evaporation.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Differentiate between volatility (evaporation) and degradation.

  • Method: Ramp 10°C/min to 600°C under Nitrogen.

  • Key Metric:

    
     (Temperature at 5% weight loss).
    
  • Interpretation:

    • If TGA weight loss coincides with DSC endotherm

      
       Evaporation.
      
    • If TGA weight loss coincides with DSC exotherm

      
       Decomposition.
      
Protocol 3: Accelerated Rate Calorimetry (ARC)

Objective: Critical for scale-up (>100g). Detects adiabatic thermal runaway.

  • Why: DSC scans are too fast to detect slow, heat-accumulating decomposition. ARC "Wait-Search-Exotherm" mode mimics a large reactor losing cooling.

  • Threshold: Determine

    
     (Phi-factor) corrected onset temperature. If 
    
    
    
    , the process is unsafe.
Visualization: Stability Testing Workflow

StabilityWorkflow Sample Sample: Propyl 2-bromo-4-hydroxybenzoate TGA TGA Analysis (Mass Loss) Sample->TGA DSC DSC Analysis (Heat Flow) Sample->DSC HPLC HPLC-MS (Impurity ID) Sample->HPLC For degradation products Decision Data Integration TGA->Decision Volatiles? DSC->Decision Exotherms? HPLC->Decision Hydrolysis? Safe Define Safe Storage Temp Decision->Safe Stable Risk Identify HBr Risk Zone Decision->Risk Labile

Figure 2: Integrated workflow for thermal stability characterization.

Storage & Handling Implications[1][3][4][5][6]

Based on the structural analysis and analog behavior, the following handling protocols are recommended immediately, pending your experimental verification.

  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, the brominated ester is more susceptible to light-induced radical degradation than simple parabens.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress (hydrolysis) and oxidative radical propagation.

  • Materials of Construction:

    • Avoid Iron/Steel contact if heating >100°C (Iron catalyzes dehalogenation).

    • Use Glass-lined or Hastelloy reactors for synthesis steps involving this intermediate.

  • Light Sensitivity: Amber glassware is mandatory. The C-Br bond is photolabile.

References

  • Chemical Identity & SDS: Propyl 2-bromo-4-hydroxybenzoate (CAS 2803476-78-8). Sigma-Aldrich / BLD Pharm.

  • Parent Compound Data: Propylparaben (CAS 94-13-3) Physical Properties. National Center for Biotechnology Information. PubChem Compound Summary.

  • Brominated Flame Retardant Decomposition: Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Murdoch University.

  • Thermal Analysis Methodology: Standard Test Method for Decomposition Kinetics by Thermogravimetry. ASTM E1641.

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Propyl 2-bromo-4-hydroxybenzoate

[1] Executive Summary Propyl 2-bromo-4-hydroxybenzoate (PBHB) represents a strategic structural modification of the widely used preservative propylparaben. By introducing a bromine atom at the ortho-position relative to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Propyl 2-bromo-4-hydroxybenzoate (PBHB) represents a strategic structural modification of the widely used preservative propylparaben. By introducing a bromine atom at the ortho-position relative to the ester linkage (C2), this molecule bridges the gap between standard antimicrobial preservatives and functional bioactive phenols.

This guide analyzes PBHB as a dual-function candidate: a potent antimicrobial agent with enhanced lipophilicity and hydrolytic stability, and a putative tyrosinase inhibitor relevant to dermatological applications. Unlike its non-halogenated parent, PBHB exhibits altered endocrine interaction profiles, shifting from weak estrogen agonism to potential antagonism, a critical differentiation for safety assessments.

Part 1: Molecular Architecture & SAR Analysis[1]

Structural Logic

The efficacy of PBHB stems from three distinct pharmacophores acting in concert. Understanding the Structure-Activity Relationship (SAR) is vital for predicting its biological behavior.

  • The Phenolic Head (C4-OH): The primary site for hydrogen bonding and radical scavenging. It mimics the tyrosine substrate, allowing the molecule to dock into the active sites of copper-containing oxidases (e.g., Tyrosinase).

  • The Propyl Tail: Provides the necessary lipophilicity (LogP ~3.5) to penetrate microbial cell membranes and the stratum corneum.

  • The Bromine Substituent (C2): The critical modifier. Located ortho to the ester carbonyl, it provides:

    • Steric Shielding: Protects the ester bond from rapid enzymatic hydrolysis (esterases), extending half-life.

    • Halogen Bonding: Increases affinity for hydrophobic pockets in target proteins.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight 259.10 g/mol Small molecule, good bioavailability.
LogP (Octanol/Water) ~3.4 - 3.7Higher than Propylparaben (3.04). Enhanced membrane permeability.
pKa (Phenolic) ~8.0Slightly more acidic than propylparaben due to inductive effect of Br.
H-Bond Donors/Acceptors 1 / 3Retains classic phenolic interaction capability.

Part 2: Biological Mechanisms of Action

Antimicrobial Potency (Membrane Disruption)

PBHB operates via the "hydrophobic effect." The addition of the heavy halogen atom (Bromine) significantly increases the partition coefficient.

  • Mechanism: PBHB partitions into the lipid bilayer of bacterial cell membranes. The disruption of membrane fluidity interferes with the function of membrane-bound proteins and the proton motive force (PMF).

  • Spectrum: Likely effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans). Gram-negative activity may be limited by efflux pumps unless used in high concentrations or synergy.

  • Advantage over Propylparaben: The 2-bromo substitution makes the molecule more resistant to bacterial esterases, preventing the rapid degradation into the less active 2-bromo-4-hydroxybenzoic acid.

Tyrosinase Inhibition (Melanogenesis Control)

Substituted benzoates are competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mode of Action: The phenolic oxygen coordinates with the binuclear copper active site of tyrosinase.

  • SAR Nuance: While 3-bromo derivatives (ortho to phenol) are often stronger inhibitors due to direct electronic effects on the hydroxyl, the 2-bromo derivative (PBHB) relies on hydrophobic interactions within the enzyme's secondary binding pocket to anchor the inhibitor, preventing DOPAquinone formation.

Visualization: Molecular Pathways

The following diagram illustrates the dual pathway of PBHB: membrane disruption in microbes and enzymatic inhibition in melanocytes.

PBHB_Mechanism cluster_bacteria Antimicrobial Pathway cluster_enzyme Tyrosinase Inhibition Pathway PBHB Propyl 2-bromo-4-hydroxybenzoate Membrane Lipid Bilayer Insertion PBHB->Membrane High LogP Partitioning Copper Binuclear Copper Site Binding PBHB->Copper Competitive Inhibition PMF Proton Motive Force Collapse Membrane->PMF Disrupts Integrity Lysis Cell Death (Microbial) PMF->Lysis DOPA Block L-DOPA Oxidation Copper->DOPA Prevents Catalysis Melanin Reduced Melanin Synthesis DOPA->Melanin

Figure 1: Dual mechanism of action for Propyl 2-bromo-4-hydroxybenzoate targeting microbial membranes and tyrosinase enzymatic activity.

Part 3: Experimental Protocols

Synthesis of PBHB (Laboratory Scale)

Note: This protocol assumes standard organic synthesis safety measures (fume hood, PPE).

Reaction Principle: Fischer Esterification or Acid Chloride coupling. Pathway: 2-bromo-4-hydroxybenzoic acid + n-Propanol


 PBHB.
  • Reagents: 2-bromo-4-hydroxybenzoic acid (1.0 eq), n-Propanol (excess/solvent), Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    ) catalyst.
  • Procedure:

    • Dissolve 2-bromo-4-hydroxybenzoic acid in anhydrous n-propanol.

    • Add catalytic

      
       dropwise at 0°C.
      
    • Reflux at 97°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Evaporate excess alcohol. Dissolve residue in EtOAc. Wash with

      
       (sat) to remove unreacted acid. Wash with brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Water or Column Chromatography.

Tyrosinase Inhibition Assay (Self-Validating)

This assay determines the


 of PBHB against mushroom tyrosinase.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • Mushroom Tyrosinase (1000 U/mL).

  • L-DOPA (2 mM stock).

  • PBHB (dissolved in DMSO, final DMSO < 1%).

  • Positive Control: Kojic Acid.[1]

Workflow:

  • Blanking: Add 140 µL buffer + 20 µL enzyme to 96-well plate. Incubate 5 min.

  • Treatment: Add 20 µL of PBHB test dilutions (1–100 µM).

  • Initiation: Add 20 µL L-DOPA substrate.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes at 30°C.

  • Validation: The Kojic Acid control must show

    
    . If not, discard enzyme stock.
    
Antimicrobial Susceptibility Testing (MIC)

Method: CLSI Broth Microdilution.

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Mueller-Hinton Broth.
    
  • Dilution: Serial 2-fold dilution of PBHB in 96-well plates (Range: 512 µg/mL to 1 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Lowest concentration with no visible growth is the MIC.

  • Validation: Control wells (Bacteria + Solvent) must show turbidity. Sterile wells (Broth only) must be clear.

Part 4: Safety & Toxicology Assessment

The "Paraben Paradox" & Halogenation

Standard parabens are scrutinized for weak estrogenic activity (agonism).[2] Research into halogenated parabens suggests a shift in this profile.

  • Estrogenicity: Brominated parabens often exhibit reduced estrogen agonism compared to their non-halogenated parents but may display estrogen antagonist activity (anti-estrogenic) [4].[3] This implies PBHB is less likely to trigger estrogen-responsive tumor growth than propylparaben but requires screening for endocrine disruption via antagonism.

  • Cytotoxicity: The increased lipophilicity correlates with higher cytotoxicity in human keratinocytes (HaCaT cells) compared to propylparaben. Dosage in topical formulations must be strictly controlled (<0.5%).

Safety Evaluation Workflow

To validate PBHB for development, the following toxicity pipeline is recommended:

Safety_Pipeline cluster_vitro In Vitro Screening cluster_endo Endocrine Profiling Start PBHB Candidate MTT MTT Assay (Keratinocytes) Start->MTT HETCAM HET-CAM Test (Irritation Potential) Start->HETCAM ER_Bind Estrogen Receptor Binding Assay MTT->ER_Bind If IC50 > 50µM Ames Ames Test (Mutagenicity) Decision Go / No-Go Decision Ames->Decision Yeast Yeast Two-Hybrid (Agonist/Antagonist) ER_Bind->Yeast Yeast->Ames

Figure 2: Toxicological screening pipeline prioritizing cytotoxicity and endocrine disruption profiling.

References

  • Terasaki, M., et al. (2018).[4] "Estrogen agonistic/antagonistic activity of brominated parabens." Environmental Science and Pollution Research. Link

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lee, S.K., et al. (2018).[5][6] "Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one." Molecules. Link

  • PubChem. (n.d.). "Propyl 4-hydroxybenzoate (Propylparaben) Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "Propyl 2-bromo-4-hydroxybenzoate Product Specification." Merck KGaA. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Propyl 2-bromo-4-hydroxybenzoate as a Versatile Intermediate in Organic Synthesis

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis, characterization, and application of Propyl 2-bromo-4-hydroxybenzoate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis, characterization, and application of Propyl 2-bromo-4-hydroxybenzoate (CAS No. 2803476-78-8). This trifunctional intermediate serves as a highly valuable building block in modern organic synthesis, offering three distinct reactive sites for molecular elaboration: a phenolic hydroxyl group, an aryl bromide, and a propyl ester. This guide details a robust synthetic protocol, methods for analytical validation, and exemplary downstream reaction protocols to highlight its synthetic utility.

Core Concepts: Physicochemical Properties and Safety

Propyl 2-bromo-4-hydroxybenzoate is a white to off-white solid organic compound. Its strategic placement of functional groups makes it an ideal starting point for building molecular complexity. The aryl bromide is amenable to a wide range of cross-coupling reactions, the phenol can be readily alkylated or acylated, and the ester can be hydrolyzed or transformed into other functional groups.

Physicochemical Data

The key properties of Propyl 2-bromo-4-hydroxybenzoate are summarized in the table below.

PropertyValueSource
CAS Number 2803476-78-8
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.1 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Sealed in a dry environment at room temperature.
Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The hazard profile is based on data for structurally related compounds and general chemical principles.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE) Safety glasses, protective gloves, and a lab coat are mandatory. Handling should be performed in a well-ventilated chemical fume hood.[1]

Synthesis Protocol: Propyl 2-bromo-4-hydroxybenzoate

The most direct and reliable method for preparing the title compound is through the Fischer esterification of 2-bromo-4-hydroxybenzoic acid with n-propanol, catalyzed by a strong acid. This protocol is adapted from a similar procedure for the synthesis of a related methyl ester.[2]

Reaction Principle

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by the sulfuric acid catalyst. This enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by the hydroxyl group of n-propanol. A tetrahedral intermediate is formed, which subsequently eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired product. The use of excess n-propanol as the solvent drives the reaction equilibrium toward the product side.

Fischer_Esterification reactant1 2-bromo-4-hydroxybenzoic acid arrow_node Δ reactant1->arrow_node reactant2 n-Propanol reactant2->arrow_node catalyst H₂SO₄ (cat.) catalyst->arrow_node product Propyl 2-bromo-4-hydroxybenzoate side_product H₂O plus1 + plus2 + arrow_node->product arrow_node->side_product

Caption: Fischer Esterification of 2-bromo-4-hydroxybenzoic acid.

Detailed Experimental Protocol

Materials:

  • 2-bromo-4-hydroxybenzoic acid (1.0 eq)

  • n-Propanol (ACS grade, ~20 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.2 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-hydroxybenzoic acid (1.0 eq). Add n-propanol (~20 eq) to the flask.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.2 eq) to the mixture.

    • Causality Note: The acid must be added slowly as the initial dissolution is exothermic. This acid catalyzes the esterification.[3]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 97 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the excess n-propanol.

  • Extraction: Pour the residue into a separatory funnel containing cold deionized water and ethyl acetate. Shake vigorously and allow the layers to separate.

    • Causality Note: This step partitions the organic product into the ethyl acetate layer, while the water layer retains water-soluble impurities.

  • Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution until effervescence ceases.

    • Causality Note: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted acidic starting material.

  • Final Washes: Wash the organic layer with deionized water, followed by brine. The brine wash helps to break any emulsions and removes bulk water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Propyl 2-bromo-4-hydroxybenzoate, a combination of standard analytical techniques should be employed. The expected data are summarized below.

TechniqueExpected Results
¹H NMR Aromatic protons showing characteristic splitting patterns in the ~6.8-7.8 ppm region.A singlet for the phenolic -OH proton (may be broad and exchangeable with D₂O).A triplet for the ester -OCH₂- group (~4.2 ppm).A sextet for the propyl -CH₂- group (~1.7 ppm).A triplet for the terminal -CH₃ group (~1.0 ppm).
¹³C NMR Signals for 6 distinct aromatic carbons.A carbonyl carbon signal for the ester (~165-170 ppm).Signals for the three carbons of the propyl chain.
Mass Spec (EI/ESI) Molecular ion peaks [M]⁺ and [M+H]⁺ corresponding to the molecular weight (259.1 g/mol ).A characteristic M+2 isotope peak of nearly equal intensity to the M peak, confirming the presence of a single bromine atom.
FT-IR (ATR) Broad O-H stretch from the phenol (~3300-3500 cm⁻¹).Strong C=O stretch from the ester (~1700-1720 cm⁻¹).C-O stretches for the ester and phenol ether linkages (~1100-1300 cm⁻¹).Aromatic C=C stretches (~1450-1600 cm⁻¹).

Applications in Downstream Synthesis: Exemplary Protocols

The utility of Propyl 2-bromo-4-hydroxybenzoate as an intermediate is best demonstrated by its application in common, powerful synthetic transformations.

Application I: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the aryl bromide moiety for C-C bond formation, a cornerstone of modern drug discovery.

Suzuki_Coupling reactant1 Propyl 2-bromo-4-hydroxybenzoate arrow_node Toluene/H₂O, Δ reactant1->arrow_node reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->arrow_node catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->arrow_node base Base (e.g., K₂CO₃) base->arrow_node product Coupled Biaryl Product plus1 + arrow_node->product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Protocol:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Propyl 2-bromo-4-hydroxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture (e.g., 80-100 °C) and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the biaryl product.

    • Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, while the palladium catalyst facilitates the oxidative addition and reductive elimination steps.

Application II: Williamson Ether Synthesis

This protocol demonstrates the derivatization of the phenolic hydroxyl group.

Williamson_Ether reactant1 Propyl 2-bromo-4-hydroxybenzoate arrow_node Acetone or DMF, Δ reactant1->arrow_node reactant2 Alkyl Halide (R-X) reactant2->arrow_node base Base (e.g., K₂CO₃) base->arrow_node product Aryl Ether Product plus1 + arrow_node->product

Caption: Williamson ether synthesis workflow.

Protocol:

  • In a round-bottom flask, dissolve Propyl 2-bromo-4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq), and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the mixture (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC.

  • Filter off the solid base and concentrate the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

    • Causality Note: The base deprotonates the phenol to form a nucleophilic phenoxide anion, which then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the ether linkage.

Summary Workflow

The following diagram provides a high-level overview of the synthesis and subsequent utility of Propyl 2-bromo-4-hydroxybenzoate.

Full_Workflow cluster_synthesis Synthesis & Validation cluster_application Downstream Applications start 2-bromo-4-hydroxybenzoic + n-Propanol reaction Fischer Esterification (H₂SO₄, Reflux) start->reaction intermediate Propyl 2-bromo-4-hydroxybenzoate reaction->intermediate qc QC Analysis (NMR, MS, IR) intermediate->qc suzuki Suzuki Coupling (Aryl Bromide Site) qc->suzuki Versatile Intermediate williamson Williamson Ether Synthesis (Phenol Site) qc->williamson Versatile Intermediate final_products Diverse Molecular Scaffolds (APIs, Agrochemicals, etc.) suzuki->final_products williamson->final_products

Sources

Application

Propyl 2-bromo-4-hydroxybenzoate: A Novel Candidate for Advanced Preservative Systems

Introduction The demand for safe and effective preservatives is a constant in the pharmaceutical and cosmetic industries. While traditional preservatives like parabens have a long history of use, the quest for novel agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The demand for safe and effective preservatives is a constant in the pharmaceutical and cosmetic industries. While traditional preservatives like parabens have a long history of use, the quest for novel agents with improved safety profiles and broad-spectrum antimicrobial activity is perpetual.[1] Propyl 2-bromo-4-hydroxybenzoate, a derivative of the well-known p-hydroxybenzoic acid (PHBA) family, presents a promising scaffold for the development of next-generation preservatives.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of this compound.

The introduction of a bromine atom to the propylparaben structure offers intriguing possibilities for modulating its physicochemical and biological properties.[3][4] This guide will delve into the synthesis, antimicrobial evaluation, and stability testing of Propyl 2-bromo-4-hydroxybenzoate, providing detailed protocols and the scientific rationale behind each experimental step.

Synthesis of Propyl 2-bromo-4-hydroxybenzoate

The synthesis of Propyl 2-bromo-4-hydroxybenzoate can be approached through several routes, primarily involving the esterification of a brominated hydroxybenzoic acid precursor or the bromination of a propylparaben scaffold. A common and effective method involves the electrophilic bromination of propyl 4-hydroxybenzoate.

Protocol 1: Electrophilic Bromination of Propyl 4-hydroxybenzoate

This protocol is based on established methods for the regioselective bromination of phenolic compounds.[4]

Materials:

  • Propyl 4-hydroxybenzoate

  • Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Magnesium Sulfate (MgSO₄) (anhydrous)

  • Rotary Evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Propyl 4-hydroxybenzoate in glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of elemental bromine in the same solvent dropwise to the cooled solution while stirring. Alternatively, N-Bromosuccinimide can be used as a milder brominating agent. The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a 10% solution of sodium thiosulfate until the reddish-brown color disappears.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Be cautious of CO₂ evolution.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Propyl 2-bromo-4-hydroxybenzoate.

Causality: The hydroxyl group of the propylparaben is an activating group that directs the electrophilic bromine to the ortho and para positions. Since the para position is already occupied by the ester group, bromination occurs at the ortho position.

Evaluation of Antimicrobial Efficacy

The primary function of a preservative is to inhibit microbial growth.[1][5] A series of standardized tests are employed to determine the antimicrobial spectrum and potency of a new preservative candidate.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a widely used technique for determining MIC values.[6]

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Propyl 2-bromo-4-hydroxybenzoate

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Propyl 2-bromo-4-hydroxybenzoate in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate using the broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.[7]

  • Controls: Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol 3: MBC/MFC Determination

Procedure:

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination Compound Propyl 2-bromo-4-hydroxybenzoate Stock Solution SerialDilution Serial Dilutions in 96-well Plate Compound->SerialDilution Microbes Standardized Microbial Inoculum Inoculation Inoculation Microbes->Inoculation SerialDilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC Read_MIC Visual/Spectrophotometric Reading Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture No Growth Wells Plating Plating on Agar Subculture->Plating Incubation_MBC Incubation Plating->Incubation_MBC Count_Colonies Colony Counting Incubation_MBC->Count_Colonies

Preservative Efficacy Testing (PET) or Challenge Test

This is a crucial regulatory requirement to demonstrate the effectiveness of a preservative in a final product formulation.[8] The test involves challenging the product with a known concentration of microorganisms and monitoring their survival over time.[7]

Protocol 4: Preservative Efficacy Testing (USP <51> or ISO 11930)

Materials:

  • Final product formulation containing Propyl 2-bromo-4-hydroxybenzoate.

  • Standard challenge microorganisms (as per USP <51> or ISO 11930).[8]

  • Sterile containers for the product.

  • Neutralizing broth to inactivate the preservative.

  • Agar plates for microbial enumeration.

Procedure:

  • Product Preparation: Dispense the final product into sterile containers.

  • Inoculation: Inoculate separate containers of the product with a standardized suspension of each challenge microorganism.

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.

  • Neutralization and Dilution: Immediately neutralize the preservative in the sample using a suitable neutralizing broth and perform serial dilutions.

  • Enumeration: Plate the dilutions onto agar and incubate.

  • Data Analysis: Count the number of viable microorganisms at each time point and compare the results to the acceptance criteria outlined in the relevant pharmacopeia or standard (e.g., USP, ISO).[8]

Stability and Safety Assessment

A viable preservative must remain stable and safe within the final formulation throughout its shelf life.[9][10][11]

Stability Testing

Stability testing evaluates how the quality of the preservative and the final product varies over time under the influence of environmental factors such as temperature, humidity, and light.[12]

Protocol 5: Accelerated Stability Testing

Materials:

  • Final product formulation in its final packaging.

  • Stability chambers with controlled temperature and humidity.

  • Analytical instrumentation for quantifying the preservative (e.g., HPLC).

Procedure:

  • Sample Storage: Store the packaged product in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[13]

  • Time Points: At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

  • Analysis: Analyze the samples for:

    • Preservative Content: Quantify the concentration of Propyl 2-bromo-4-hydroxybenzoate using a validated analytical method like HPLC.

    • Physical Properties: Assess changes in appearance, color, odor, pH, and viscosity.[11]

    • Microbial Quality: Perform microbial limit tests to ensure the product remains free from contamination.

Stability_Testing_Workflow cluster_analysis Analysis at Time Points (0, 1, 3, 6 months) Start Final Product in Final Packaging Storage Store in Stability Chambers (e.g., 40°C/75% RH) Start->Storage Preservative_Content Quantify Preservative (HPLC) Storage->Preservative_Content Physical_Properties Assess Physical Changes (pH, viscosity, etc.) Storage->Physical_Properties Microbial_Quality Microbial Limit Testing Storage->Microbial_Quality Data_Evaluation Evaluate Data Against Specifications Preservative_Content->Data_Evaluation Physical_Properties->Data_Evaluation Microbial_Quality->Data_Evaluation Shelf_Life Determine Shelf Life Data_Evaluation->Shelf_Life

Preliminary Toxicological Assessment

Initial safety evaluation is paramount. While comprehensive toxicological studies are extensive, preliminary in vitro assays can provide valuable early insights.

Recommended Preliminary Assays:

  • Cytotoxicity Assays: (e.g., MTT or LDH assays) on relevant cell lines (e.g., keratinocytes, fibroblasts) to assess potential for cell damage.

  • In Vitro Skin Irritation/Corrosion Tests: Using reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).

  • Ames Test: To evaluate mutagenic potential.

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Example MIC/MBC Data for Propyl 2-bromo-4-hydroxybenzoate

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus brasiliensis

Table 2: Example Accelerated Stability Data (Preservative Content)

Time Point (Months)Temperature/RHConcentration of Propyl 2-bromo-4-hydroxybenzoate (%)
0-100
140°C/75% RH
340°C/75% RH
640°C/75% RH

Regulatory Considerations

The use of preservatives in cosmetics and pharmaceuticals is strictly regulated.[14][15] In the European Union, for instance, preservatives must be listed in Annex V of the Cosmetics Regulation (EC) No. 1223/2009.[15][16] In the United States, the FDA oversees the safety of cosmetic ingredients, though it does not have a pre-approved list of preservatives for cosmetics.[14][16] For pharmaceuticals, preservative use is governed by pharmacopeial standards and regulatory agency guidelines.[12][17] Any new preservative, such as Propyl 2-bromo-4-hydroxybenzoate, would require a comprehensive safety dossier to be submitted to the relevant regulatory authorities for approval.

Conclusion

Propyl 2-bromo-4-hydroxybenzoate holds potential as a novel preservative, building upon the established foundation of the paraben family. The protocols outlined in this guide provide a systematic framework for its synthesis and evaluation. A thorough investigation of its antimicrobial efficacy, stability, and safety profile is essential to determine its suitability for inclusion in pharmaceutical and cosmetic formulations. The data generated from these studies will be critical for both internal development decisions and regulatory submissions.

References

  • Alliance Analytical Laboratories. (n.d.). Preservative Efficacy Testing USP 51 | PET | AET. Retrieved from [Link]

  • Eurofins USA. (2024, August 30). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]

  • MSL.io. (n.d.). Preservative Efficacy Testing. Retrieved from [Link]

  • Guidelines - SOPs. (2020, December 19). Preservative Efficacy Test - The Complete Procedure. Retrieved from [Link]

  • Citruslabs. (2025, February 7). How Stability Testing Ensures Product Quality and Shelf Life. Retrieved from [Link]

  • News-Medical.Net. (2024, October 21). Product Stability Testing: Techniques And Applications. Retrieved from [Link]

  • MySkin M. (2021, September 10). Preservative Efficacy and Stability Testing. Retrieved from [Link]

  • Cosmetics & Toiletries. (n.d.). Preservative Efficacy Testing: Accelerating the Process. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Intertek. (n.d.). Cosmetic Stability Testing. Retrieved from [Link]

  • Aryant Speciality Chemicals. (n.d.). Preservatives In Cosmetics And Their Regulatory Aspects. Retrieved from [Link]

  • Chemsrc. (2025, August 25). METHYL 3-BROMO-5-HYDROXYBENZOATE. Retrieved from [Link]

  • MDPI. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • Freyr Solutions. (2022, December 9). Regulation of Cosmetic Preservatives in the EU. Retrieved from [Link]

  • Coptis. (2024, March 7). Preservatives in cosmetics. Retrieved from [Link]

  • Fagron Academy. (2023, November 1). Understanding Pharmaceutical Preservatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PMC. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

  • Environmental Working Group. (2025, July 8). What is Propyl Paraben? Health Risks & Safety Concerns. Retrieved from [Link]

  • PMC. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • European Medicines Agency. (2015, September 8). European Public MRL assessment report (EPMAR) - Propyl 4-hydroxybenzoate and its sodium salt (all food producing species). Retrieved from [Link]

  • PubChem. (n.d.). Propylparaben. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A QSAR study on antibacterial activity of p-hydroxybenzoate esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Evaluating the Antimicrobial and Antifungal Efficacy of Propyl 2-bromo-4-hydroxybenzoate

Preamble: The Scientific Rationale The search for novel antimicrobial and antifungal agents is a cornerstone of modern drug development, driven by the escalating challenge of resistance to existing therapies[1]. Propyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Scientific Rationale

The search for novel antimicrobial and antifungal agents is a cornerstone of modern drug development, driven by the escalating challenge of resistance to existing therapies[1]. Propyl 2-bromo-4-hydroxybenzoate emerges as a compound of significant interest due to its structural characteristics. It is a derivative of 4-hydroxybenzoic acid, the core structure of parabens, which are a class of compounds widely utilized for their bacteriostatic and fungistatic properties as preservatives in pharmaceutical, cosmetic, and food industries[2][3][4]. The antimicrobial activity of parabens generally increases with the chain length of the alkyl moiety, making the propyl ester a potent candidate[3].

Furthermore, the introduction of a halogen atom, in this case, bromine, onto the phenolic ring is a common medicinal chemistry strategy to enhance the biological activity of a parent compound. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial and antifungal potential of Propyl 2-bromo-4-hydroxybenzoate. The protocols described herein are grounded in standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability of the generated data[5][6].

Section 1: Compound Profile and Essential Handling

Before initiating any biological assay, a thorough understanding and proper handling of the test compound are paramount.

  • Compound: Propyl 2-bromo-4-hydroxybenzoate

  • Synonym(s): propyl 2-bromo-4-hydroxybenzoate[7]

  • CAS Number: 2803476-78-8[7]

  • Molecular Formula: C₁₀H₁₁BrO₃[7]

  • Molecular Weight: 259.1 g/mol [7]

  • Physical Form: Solid[7]

Solubility and Stock Solution Preparation

The poor aqueous solubility of many phenolic compounds necessitates the use of an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most biological assays at low final concentrations (<1% v/v).

Protocol: Stock Solution Preparation

  • Solubility Test: Begin by determining the optimal solvent. Test solubility in sterile DMSO, ethanol, and methanol. A typical starting point is to dissolve 10 mg of the compound in 1 mL of solvent to create a 10 mg/mL stock.

  • Preparation: Accurately weigh the desired amount of Propyl 2-bromo-4-hydroxybenzoate in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile-filtered DMSO (or other chosen solvent) to achieve the target stock concentration (e.g., 10.24 mg/mL for easy serial dilutions). Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: A high-concentration, sterile stock solution is critical for preventing contamination and ensuring accurate serial dilutions for susceptibility testing. The choice of solvent is crucial, as it must not exhibit antimicrobial properties at the final concentration used in the assay.

Safety and Handling

Based on available safety information, Propyl 2-bromo-4-hydroxybenzoate should be handled with care.

  • Signal Word: Warning[7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7].

  • Precautions: Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Experimental Workflow for Bioactivity Assessment

A tiered approach is recommended, starting with broad screening assays and progressing to more quantitative and specific evaluations. This workflow optimizes resource allocation and provides a comprehensive profile of the compound's activity.

Antimicrobial_Assay_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Safety & Specificity Prep Compound Solubilization & Stock Preparation Agar_Diffusion Agar Well/Disc Diffusion Assay (Qualitative Screening) Prep->Agar_Diffusion Test for zones of inhibition MIC Broth Microdilution Assay (Determine MIC) Agar_Diffusion->MIC If active MBC_MFC Subculture for MBC/MFC (Determine Cidal Concentration) MIC->MBC_MFC From non-turbid wells Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT, LDH) MBC_MFC->Cytotoxicity If potent

Caption: High-level workflow for evaluating a novel antimicrobial compound.

Section 3: Core Antimicrobial and Antifungal Protocols

The following protocols are foundational for determining the efficacy of Propyl 2-bromo-4-hydroxybenzoate.

Agar Well Diffusion Assay

This method provides a preliminary, qualitative assessment of antimicrobial activity. It is based on the diffusion of the compound from a well through a solidified agar medium seeded with a test microorganism, resulting in a zone of growth inhibition[8][9][10].

Protocol: Agar Well Diffusion

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer[9][10].

  • Compound Application: Dispense a fixed volume (e.g., 50-100 µL) of the Propyl 2-bromo-4-hydroxybenzoate solution (at various concentrations) and controls into each well.

  • Controls:

    • Negative Control: The solvent used for the stock solution (e.g., DMSO).

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 25-30°C for 48 hours for yeasts.

  • Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Trustworthiness Note: The inclusion of positive and negative controls is non-negotiable. The negative control ensures that the solvent has no activity, while the positive control validates the susceptibility of the test organism and the overall assay conditions.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth[11][12][13]. This protocol is adapted from CLSI guidelines[5][6].

Broth_Microdilution_Schematic cluster_0 96-Well Plate Row cluster_1 Interpretation Example W1 256 W2 128 W3 64 W4 32 W5 16 W6 8 W7 4 W8 2 W9 1 W10 0.5 (µg/mL) W11 Growth Control (GC) W12 Sterility Control (SC) Result Visual Result: Wells 1-7: Clear Wells 8-11: Turbid Well 12: Clear Conclusion: MIC = 4 µg/mL

Caption: Schematic of a serial dilution in a 96-well plate to determine MIC.

Protocol: Broth Microdilution

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate medium to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the test compound (at twice the desired highest concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: Dilute the 0.5 McFarland microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[11].

  • Inoculation: Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate under the appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader[12]. For fungi, the endpoint for azoles is often a significant reduction (≥50%) in growth compared to the control[13].

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a crucial extension of the MIC test to determine whether the compound is static (inhibits growth) or cidal (kills the organism). Protocol: MBC/MFC Determination

  • Subculture: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA or SDA).

  • Incubation: Incubate the plates under conditions appropriate for the test organism until growth is visible in a subculture from the growth control well.

  • Analysis: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Section 4: Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison and analysis.

Table 1: Hypothetical Antimicrobial/Antifungal Activity of Propyl 2-bromo-4-hydroxybenzoate

Test OrganismTypeDiffusion Zone (mm) at 1 mg/mLMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureus ATCC 25923Gram-positive Bacteria181632Bactericidal
Escherichia coli ATCC 25922Gram-negative Bacteria1264>256Bacteriostatic
Candida albicans ATCC 90028Yeast20816Fungicidal
Aspergillus brasiliensis ATCC 16404Mold1432>256Fungistatic

Interpretation Note: The relationship between MBC/MFC and MIC is key. If the MBC/MFC is ≤ 4 times the MIC, the compound is generally considered cidal. If the ratio is >4, it is considered static.

Section 5: The Imperative of Safety: Cytotoxicity Screening

A potent antimicrobial agent is only viable for therapeutic development if it demonstrates a favorable safety profile. Many compounds that effectively kill pathogens are also toxic to eukaryotic cells[14][15][16]. Therefore, assessing cytotoxicity against a mammalian cell line is a critical next step.

Recommended Assay: LDH Release Assay The lactate dehydrogenase (LDH) assay is a colorimetric method used to measure cell death by quantifying the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane[17].

Principle:

  • Mammalian cells (e.g., HeLa, HEK293) are incubated with varying concentrations of Propyl 2-bromo-4-hydroxybenzoate.

  • If the compound damages the cell membrane, LDH is released into the culture medium.

  • The amount of LDH in the medium is measured by an enzymatic reaction that produces a colored formazan product, which can be quantified spectrophotometrically.

  • The percentage of cytotoxicity is calculated relative to a positive control (cells completely lysed) and a negative control (untreated cells)[17].

Expertise Note: Evaluating cytotoxicity in parallel with antimicrobial activity allows for the calculation of a selectivity index (SI). The SI (ratio of cytotoxic concentration to MIC) is a critical parameter in early-stage drug discovery, with a higher SI indicating greater promise for the compound as a selective therapeutic agent.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate.
  • Bio-protocol. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.
  • Microbiology Info. (n.d.). Broth Microdilution.
  • Saade, E., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Cellular and Infection Microbiology.
  • Al-Waili, N., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
  • Thompson, G. R., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Bhalodi, A. A., & Mgbemena, O. (2023). A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information.
  • Basicmedical Key. (2016). Antifungal Susceptibility Testing, Therapy, and Prevention.
  • Revie, N. M., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • González-Búrquez, M. J., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information.
  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information.
  • El-Saadony, M. T., et al. (2023). Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat. MDPI.
  • Microbe online. (2020). Agar well diffusion assay. YouTube.
  • Boyanova, L., & Gergova, G. (2014). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati.
  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Bouarab-Chibane, L., et al. (2022). Phenolic-Rich Plant Extracts With Antimicrobial Activity: An Alternative to Food Preservatives and Biocides? Frontiers in Microbiology.
  • Gyawali, R., & Ibrahim, S. A. (2020). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. National Center for Biotechnology Information.
  • Kumar, N., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Witek, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. ResearchGate.
  • García-Salazar, P., et al. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). Uses of propylparaben in pharmaceutical preparations. Handbook of Pharmaceutical Excipients.
  • Ataman Kimya. (n.d.). PROPYL 4-HYDROXYBENZOATE.
  • Merck. (n.d.). Propyl 2-bromo-4-hydroxybenzoate.
  • Pop, R., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information.
  • ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.

Sources

Application

Protocol for testing the efficacy of Propyl 2-bromo-4-hydroxybenzoate

Application Note: Efficacy & Safety Profiling of Propyl 2-bromo-4-hydroxybenzoate Executive Summary & Rationale Propyl 2-bromo-4-hydroxybenzoate represents a halogenated derivative of the common preservative propylparabe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficacy & Safety Profiling of Propyl 2-bromo-4-hydroxybenzoate

Executive Summary & Rationale

Propyl 2-bromo-4-hydroxybenzoate represents a halogenated derivative of the common preservative propylparaben.[1] While traditional parabens are industry standards for antimicrobial preservation, their efficacy is often limited against Gram-negative bacteria and is pH-dependent.[1]

The introduction of a bromine atom at the ortho position (C2) to the ester group serves a dual mechanistic purpose:

  • Lipophilicity Enhancement: Bromine significantly increases the partition coefficient (LogP), theoretically enhancing membrane penetration into lipid-rich bacterial cell walls (e.g., Mycobacteria or Gram-negative outer membranes).[1]

  • Electronic Modulation: The electron-withdrawing nature of bromine may alter the pKa of the phenolic hydroxyl group and the hydrolytic stability of the ester bond.[1]

This protocol is designed to rigorously evaluate the compound's antimicrobial potency (MIC/MBC) while simultaneously profiling its safety (cytotoxicity) and stability, ensuring it meets the stringent requirements for a novel therapeutic or preservative candidate.[1]

Chemical Characterization & Preparation

Before biological testing, the compound must be chemically verified and solubilized correctly.[1] Lipophilic esters often fail in aqueous assays due to precipitation, leading to false negatives.[1]

Stock Solution Preparation[2]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the C-Br bond) and store at -20°C.

  • QC Check: Verify solubility by visual inspection. If turbidity persists, sonicate at 40 kHz for 5 minutes.

Working Solution (Assay Ready)
  • Dilution: Dilute the master stock into the assay medium (e.g., Mueller-Hinton Broth).[1]

  • Critical Constraint: The final DMSO concentration in any biological assay must not exceed 1% (v/v) to avoid solvent toxicity masking the compound's effect.[1]

Protocol A: Antimicrobial Potency (MIC & MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a standard panel of pathogens.

Standards: Adapted from CLSI M07 (Bacteria) and M27 (Yeasts).

Materials
  • Test Organisms:

    • Staphylococcus aureus (ATCC 29213) - Gram (+) Standard.[1][2]

    • Escherichia coli (ATCC 25922) - Gram (-) Standard.[1]

    • Pseudomonas aeruginosa (ATCC 27853) - Permeability barrier control.[1]

    • Candida albicans (ATCC 90028) - Fungal standard.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Reagent: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.

Workflow Diagram

MIC_Protocol Stock Stock Prep (100mM in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute to 2x Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (18-24h @ 37°C) Inoculation->Incubation Readout Readout (OD600 or Dye) Incubation->Readout MIC Defined MBC_Step MBC Plating (Agar Spot) Readout->MBC_Step Clear Wells Only

Figure 1: Step-by-step workflow for the broth microdilution assay.

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the 2x concentrated test compound (256 µg/mL equivalent) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. (Range: 128 µg/mL to 0.25 µg/mL).[1]

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent Vehicle).[1][2]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to wells 1-11. Final cell density: ~5 x 10⁵ CFU/mL.[1]

  • Incubation: Seal with breathable film.[1] Incubate at 35°C ± 2°C for 16-20 hours.

  • Analysis:

    • MIC: The lowest concentration with no visible growth.[1]

    • MBC: Plate 10 µL from all "clear" wells onto Agar. The MBC is the concentration killing ≥99.9% of the initial inoculum.[1]

Protocol B: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure the compound kills bacteria without destroying human cells. Metric: Selectivity Index (SI) =


.[1] An SI > 10 is desired.[1]
Methodology (MTT Assay)
  • Cell Line: Human Dermal Fibroblasts (HDFa) or HaCaT keratinocytes.[1]

  • Seeding: Seed 5,000 cells/well in DMEM + 10% FBS. Incubate 24h for attachment.

  • Treatment: Replace media with serum-free media containing the test compound (Range: 1 µM – 500 µM).[1]

  • Duration: Incubate for 24 hours.

  • Detection: Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Hydrolytic Stability Profiling

Rationale: As an ester, Propyl 2-bromo-4-hydroxybenzoate is susceptible to hydrolysis by esterases or pH extremes, converting it to the potentially less active 2-bromo-4-hydroxybenzoic acid.[1]

Experimental Setup
  • Conditions:

    • PBS pH 7.4 (Physiological).

    • Simulated Gastric Fluid (pH 1.2).[1]

    • Human Plasma (Esterase activity).[1]

  • Method:

    • Spike compound to 10 µM in the matrix.[1]

    • Incubate at 37°C.

    • Sample at T=0, 1h, 4h, 8h, 24h.[1]

    • Quench with ice-cold Acetonitrile.

    • Analysis: HPLC-UV or LC-MS/MS. Monitor the disappearance of the parent peak and appearance of the acid metabolite.[1]

Mechanism of Action Visualization

The following diagram illustrates the hypothesized Structure-Activity Relationship (SAR) driving the protocol design.

SAR_Mechanism Compound Propyl 2-bromo-4-hydroxybenzoate Bromine 2-Bromo Substitution Compound->Bromine Ester Propyl Ester Chain Compound->Ester Lipophilicity Increased LogP (Lipophilicity) Bromine->Lipophilicity Acidity Increased Phenolic Acidity (Lower pKa) Bromine->Acidity Ester->Lipophilicity Membrane Membrane Integration Lipophilicity->Membrane Penetration Uncoupling Proton Gradient Uncoupling Acidity->Uncoupling Ion Transport Death Bacterial Cell Death Membrane->Death Uncoupling->Death

Figure 2: Hypothesized mechanism of action.[1] The bromine substitution enhances lipophilicity and acidity, facilitating membrane disruption.

Data Reporting Template

Summarize findings in the following format for technical reports:

AssayParameterResult (Example)Interpretation
Antimicrobial MIC (S. aureus)4 µg/mLHighly Potent
Antimicrobial MIC (E. coli)64 µg/mLModerate Activity
Cytotoxicity IC50 (Fibroblasts)120 µg/mLLow Toxicity
Selectivity SI (S. aureus)30Excellent Therapeutic Window
Stability t1/2 (Plasma)45 minsRapid degradation (Esterase sensitive)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[1] CLSI document M07-A11.[1] Link

  • Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology, 43(7), 985-1015.[1] (Provides baseline data for non-halogenated parent). Link

  • Fujita, T., et al. (1964).[1] "A new substituent constant, pi, derived from partition coefficients."[1] Journal of the American Chemical Society, 86(23), 5175-5180.[1] (Foundational text on Halogenation/LogP effects). Link[1]

  • Novotny, L., et al. (2018).[1] "Synthesis and antimicrobial activity of halogenated phenols and their esters." Molecules, 23(5), 1120.[1] (Context for halogenated phenolic ester efficacy). Link

Sources

Method

Propyl 2-bromo-4-hydroxybenzoate: A Versatile Building Block for Advanced Materials

Abstract Propyl 2-bromo-4-hydroxybenzoate is a multifunctional aromatic compound with significant potential in material science. Its unique structure, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Propyl 2-bromo-4-hydroxybenzoate is a multifunctional aromatic compound with significant potential in material science. Its unique structure, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and an ester moiety, makes it a valuable precursor for the synthesis of a wide range of functional materials. This guide provides an in-depth exploration of the applications of Propyl 2-bromo-4-hydroxybenzoate, with a primary focus on its use in the synthesis of liquid crystals and as a monomer for specialty polymers. Detailed experimental protocols, causality behind experimental choices, and characterization data are presented to enable researchers to effectively utilize this versatile molecule in their own research and development endeavors.

Introduction: The Strategic Value of Propyl 2-bromo-4-hydroxybenzoate in Material Design

Propyl 2-bromo-4-hydroxybenzoate is a strategically designed molecule for the synthesis of advanced materials. The interplay of its functional groups allows for a variety of chemical transformations, making it a versatile building block for chemists and material scientists.

  • The Bromine Atom: The ortho-position of the bromine atom to the hydroxyl group influences the acidity of the phenol and provides a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse functionalities.[1][2][3][4]

  • The Hydroxyl Group: The phenolic hydroxyl group is a key site for nucleophilic reactions, including esterification and etherification (e.g., Williamson ether synthesis), allowing for the attachment of this core structure to other molecules or polymer backbones.[5][6][7][8][9]

  • The Propyl Ester: The propyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle for further chemical modifications or for influencing the solubility and processing characteristics of the final material.

This combination of reactive sites allows for the precise tuning of molecular architecture, leading to materials with tailored properties for applications in electronics, optics, and specialty polymers.

Application in Liquid Crystal Synthesis: Engineering Supramolecular Order

The rigid aromatic core of Propyl 2-bromo-4-hydroxybenzoate makes it an excellent candidate for the synthesis of liquid crystalline materials. The ability to form hydrogen bonds through its hydroxyl group, coupled with the potential for further molecular extension via its bromo-substituent, allows for the creation of calamitic (rod-like) liquid crystals.[10][11][12]

Synthesis of Hydrogen-Bonded Liquid Crystals

A powerful strategy for creating liquid crystals is through the self-assembly of molecules via non-covalent interactions, such as hydrogen bonding. By combining a proton donor (like a carboxylic acid) with a proton acceptor (like a pyridine derivative), supramolecular complexes with liquid crystalline properties can be formed. The following protocol outlines the synthesis of a hydrogen-bonded liquid crystal using a derivative of Propyl 2-bromo-4-hydroxybenzoate.

Protocol 1: Synthesis of a Hydrogen-Bonded Liquid Crystal

This protocol is adapted from the synthesis of similar halogenated benzoic acid-based liquid crystals.[13]

Step 1: Synthesis of 2-bromo-4-propoxy-benzoic acid

The first step involves the etherification of the hydroxyl group to introduce a flexible alkyl chain, a common feature in liquid crystal design to promote mesophase formation.

  • Materials:

    • Propyl 2-bromo-4-hydroxybenzoate

    • 1-Bromopropane

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

    • Ethanol

    • Sodium hydroxide

    • Hydrochloric acid (concentrated)

    • Distilled water

  • Procedure (Williamson Ether Synthesis):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Propyl 2-bromo-4-hydroxybenzoate (1 equivalent) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2 equivalents) to the solution.

    • Add 1-bromopropane (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the acetone under reduced pressure to obtain the crude propyl 2-bromo-4-propoxybenzoate.

    • To hydrolyze the ester, dissolve the crude product in ethanol and add a 2 M solution of sodium hydroxide.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield 2-bromo-4-propoxy-benzoic acid.

  • Causality: The Williamson ether synthesis is a classic and efficient method for forming ethers.[5][6][7][8][9] Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the 1-bromopropane. The subsequent hydrolysis of the propyl ester to a carboxylic acid is necessary to create the proton donor for the hydrogen-bonded liquid crystal.

Step 2: Formation of the Hydrogen-Bonded Liquid Crystal Complex

  • Materials:

    • 2-bromo-4-propoxy-benzoic acid (from Step 1)

    • 4-alkoxyphenylazopyridine (proton acceptor)

    • Dichloromethane (anhydrous)

  • Procedure:

    • Dissolve equimolar amounts of 2-bromo-4-propoxy-benzoic acid and the chosen 4-alkoxyphenylazopyridine in anhydrous dichloromethane.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the hydrogen-bonded liquid crystal complex.

    • Characterize the thermal behavior of the complex using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify the liquid crystalline phases and transition temperatures.[13]

  • Causality: The formation of a hydrogen bond between the carboxylic acid of the benzoic acid derivative and the nitrogen atom of the pyridine derivative leads to a self-assembled, elongated molecular structure that is conducive to the formation of liquid crystalline phases.[13] The choice of the 4-alkoxyphenylazopyridine allows for further tuning of the liquid crystalline properties.

Data Presentation:

The thermal properties of the resulting hydrogen-bonded liquid crystals are highly dependent on the nature of the halogen and the length of the alkyl chains.

Halogen on Benzoic AcidAlkyl Chain Length (n) on AzopyridineMesophase Behavior
Br8Smectic A, Nematic
Br10Smectic C, Smectic A, Nematic
Br12Smectic C, Smectic A

Table 1: Representative mesophase behavior of halogenated hydrogen-bonded liquid crystals. Data is illustrative and based on trends observed in similar systems.[13]

Visualization of Experimental Workflow:

G cluster_step1 Step 1: Synthesis of 2-bromo-4-propoxy-benzoic acid cluster_step2 Step 2: Formation of H-Bonded Liquid Crystal cluster_characterization Characterization A Propyl 2-bromo-4-hydroxybenzoate C Williamson Ether Synthesis A->C B 1-Bromopropane, K2CO3, Acetone B->C D Propyl 2-bromo-4-propoxybenzoate C->D F Hydrolysis D->F E NaOH, Ethanol E->F G 2-bromo-4-propoxy-benzoic acid F->G H 2-bromo-4-propoxy-benzoic acid J Self-Assembly in Dichloromethane H->J I 4-alkoxyphenylazopyridine I->J K Hydrogen-Bonded Liquid Crystal J->K L DSC, POM K->L

Caption: Workflow for the synthesis and characterization of a hydrogen-bonded liquid crystal.

Application in Polymer Synthesis: A Monomer for Functional Polyesters and Polyethers

The bifunctional nature of Propyl 2-bromo-4-hydroxybenzoate (after modification) makes it a valuable monomer for the synthesis of specialty polymers such as polyesters and polyethers. These polymers can exhibit unique properties due to the presence of the bromo-substituent, which can be used for post-polymerization modification.

Synthesis of Brominated Aromatic Polyesters

Aromatic polyesters are known for their high thermal stability and mechanical strength.[14][15][16][17] The incorporation of a bromine atom can enhance flame retardancy and provide a site for further functionalization.

Protocol 2: Synthesis of a Brominated Aromatic Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from a diol and a diacid derivative, which can be adapted for monomers derived from Propyl 2-bromo-4-hydroxybenzoate.

Step 1: Synthesis of a Diol Monomer from Propyl 2-bromo-4-hydroxybenzoate

  • Materials:

    • Propyl 2-bromo-4-hydroxybenzoate

    • Ethylene glycol

    • p-Toluenesulfonic acid (catalyst)

    • Toluene

  • Procedure (Transesterification):

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Propyl 2-bromo-4-hydroxybenzoate (1 equivalent), a large excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and remove the excess ethylene glycol and toluene under reduced pressure.

    • Purify the resulting diol monomer by recrystallization or column chromatography.

  • Causality: Transesterification is a common method for converting one ester to another. In this case, the propyl ester is exchanged with ethylene glycol to form a diol, which is a necessary monomer for polyester synthesis.

Step 2: Melt Polycondensation

  • Materials:

    • Diol monomer (from Step 1)

    • Terephthaloyl chloride (or other diacid chloride)

    • Antimony(III) oxide (catalyst)

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine the diol monomer and terephthaloyl chloride in a 1:1 molar ratio.

    • Add a catalytic amount of antimony(III) oxide.

    • Heat the mixture under a slow stream of nitrogen to melt the monomers (typically 180-220 °C).

    • Once the mixture is molten and homogeneous, gradually increase the temperature to 250-280 °C while applying a vacuum to remove the HCl byproduct and drive the polymerization reaction to completion.

    • Continue the reaction until the desired viscosity is achieved, indicating a high molecular weight polymer.

    • Cool the reactor and extrude the polymer.

  • Causality: Melt polycondensation is a solvent-free method for synthesizing high molecular weight polyesters. The high temperatures and vacuum are necessary to remove the small molecule byproducts and shift the equilibrium towards polymer formation.

Visualization of Polymerization Pathway:

G Monomer Diol Monomer (from Propyl 2-bromo-4-hydroxybenzoate) Polymerization Melt Polycondensation (High T, Vacuum) Monomer->Polymerization Diacid Terephthaloyl Chloride Diacid->Polymerization Catalyst Sb2O3 Catalyst->Polymerization Polyester Brominated Aromatic Polyester Polymerization->Polyester Byproduct HCl (removed) Polymerization->Byproduct

Caption: Pathway for the synthesis of a brominated aromatic polyester.

Future Directions and Advanced Applications

The versatility of Propyl 2-bromo-4-hydroxybenzoate opens up numerous possibilities for the creation of novel materials.

  • Functional Polyethers: The hydroxyl group can be used to initiate the ring-opening polymerization of epoxides, leading to the formation of polyethers with a brominated aromatic head group.[18][19]

  • Post-Polymerization Modification: The bromine atom on the polymer backbone can be used as a handle for further chemical transformations, such as introducing fluorescent dyes, cross-linking agents, or biocompatible moieties.

  • Liquid Crystal Elastomers: By incorporating the liquid crystalline monomers derived from Propyl 2-bromo-4-hydroxybenzoate into a cross-linked polymer network, liquid crystal elastomers with unique thermo-mechanical properties can be developed.

Conclusion

Propyl 2-bromo-4-hydroxybenzoate is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its unique combination of reactive sites allows for the creation of a diverse range of molecular architectures, from self-assembled liquid crystals to high-performance polymers. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising compound in the development of next-generation materials.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. [Link]

  • Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. PMC. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. ERIC. [Link]

  • New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate. [Link]

  • Controllable Synthesis of Heterofunctionalized Polyethers via an Intramolecular Phosphonium Bisborane Lewis Pair Catalysed Immor. ChemRxiv. [Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. ResearchGate. [Link]

  • Thermotropic polyesters: synthesis and properties of t-butyl-substituted poly(4-oxybenzoate)s. Semantic Scholar. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • Polyethers and Epoxide Polymers. Frey Research Group. [Link]

  • Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst. OUCI. [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. [Link]

Sources

Application

Application Note: Propyl 2-bromo-4-hydroxybenzoate as a Building Block for Novel Polymers

Executive Summary Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) represents a distinct class of functionalized paraben derivatives.[1] Unlike its common 3-bromo isomer, the 2-bromo substitution pattern places a hal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8) represents a distinct class of functionalized paraben derivatives.[1] Unlike its common 3-bromo isomer, the 2-bromo substitution pattern places a halogen atom ortho to the ester carbonyl. This structural nuance introduces significant steric torsion, disrupting planar stacking in polymer backbones.

This guide details the use of this molecule as a monomer for High-Performance Polyarylates (via transesterification) and Bioactive Degradable Polyesters (via hydrolytic release). The 2-bromo motif serves a dual purpose: it acts as a flame-retardant element and a reactive handle for post-polymerization modification (PPM) via Pd-catalyzed cross-coupling.

Chemical Profile & Material Specifications[2][3]

Before initiating polymerization, the monomer must meet stringent purity standards to ensure high molecular weight (Mw) dispersity control.

PropertySpecificationCriticality
Compound Name Propyl 2-bromo-4-hydroxybenzoateTarget Monomer
CAS Number 2803476-78-8Verification
Molecular Weight 259.10 g/mol Stoichiometry calc
Purity (HPLC) > 99.5%Critical: Impurities <0.5% terminate chain growth.
Water Content < 100 ppmCritical: Water hydrolyzes the ester prematurely.
Appearance White to off-white crystalline solidVisual check for oxidation (yellowing).
Structural Insight

The 2-bromo substituent creates a "twist" in the benzoate plane relative to the ester linkage. In semi-crystalline polymers, this reduces the melting temperature (


) without significantly sacrificing the glass transition temperature (

), improving processability compared to non-brominated analogs.

Application I: Synthesis of Flame-Retardant Polyarylates

Methodology: Melt Transesterification Target: Amorphous, high-heat engineering thermoplastics.

Mechanism

This protocol utilizes the propyl ester as a leaving group. The monomer undergoes transesterification with a diol (e.g., Bisphenol A or an aliphatic diol), releasing propanol. The bromine atom remains on the backbone, imparting flame retardancy.

Protocol A: Melt Polycondensation

Reagents:

  • Propyl 2-bromo-4-hydroxybenzoate (10 mmol)

  • Isophthalic acid (10 mmol) - Comonomer for chain extension

  • Bisphenol A (20 mmol)

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 mol%
    

Step-by-Step Workflow:

  • Charging: In a 100 mL flamed-dried polymerization reactor equipped with a mechanical stirrer and nitrogen inlet, charge the monomer, comonomers, and catalyst.

  • Inerting: Purge with

    
     (3 cycles of vacuum/nitrogen) to remove 
    
    
    
    .
  • Oligomerization (Stage 1):

    • Heat to 180°C under slow

      
       flow.
      
    • Stir at 50 RPM.

    • Observation: Propanol evolution begins. Condense distillate to monitor conversion.

    • Duration: 2 hours.

  • Polycondensation (Stage 2):

    • Ramp temperature to 240°C .

    • Apply vacuum gradually (down to <1 mbar) over 1 hour to remove trace propanol and drive equilibrium forward.

    • Increase stir speed to 100 RPM.

    • Endpoint: When torque on the stirrer stabilizes (indicating high viscosity).

  • Termination: Break vacuum with

    
    , discharge the polymer melt into ice water.
    

Key Technical Note: The 2-bromo group is sterically bulky. If the reaction rate is sluggish compared to non-brominated controls, increase catalyst load to 0.2 mol% or switch to Antimony(III) oxide (


).

Application II: Bioactive "Polyparaben" Systems

Methodology: Solution Polymerization (Steglich Esterification) Target: Antimicrobial coatings or degradable sutures.

Mechanism

Here, the molecule acts as a "prodrug" monomer. The polymer backbone degrades via hydrolysis in physiological conditions, releasing the monomer (a brominated paraben analog) which possesses potent antimicrobial properties.

Protocol B: Carbodiimide-Mediated Polyesterification

Reagents:

  • Propyl 2-bromo-4-hydroxybenzoate (Functionalized Monomer)[1]

  • Adipic Acid (Linker)

  • DCC (N,N'-Dicyclohexylcarbodiimide) - Coupling agent

  • DMAP (4-Dimethylaminopyridine) - Catalyst[2][3]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve Adipic Acid (1.0 eq) and Propyl 2-bromo-4-hydroxybenzoate (2.0 eq - acting as end-capper) or use a hydroxy-acid derivative for main-chain incorporation.

    • Note: To make a main-chain polymer, the propyl ester must first be hydrolyzed to the acid (2-bromo-4-hydroxybenzoic acid) or transesterified with a diol. For this protocol, we assume the use of the hydrolyzed acid form (2-bromo-4-hydroxybenzoic acid) derived from the propyl ester precursor.

  • Activation: Cool the solution to 0°C. Add DCC (1.2 eq) and DMAP (0.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 24 hours.

  • Purification:

    • Filter off the precipitated DCU (urea byproduct).

    • Precipitate the filtrate into cold methanol.

    • Wash with ether to remove unreacted monomer.

  • Drying: Vacuum dry at 40°C.

Visualization of Workflows

Diagram 1: Synthesis & Degradation Logic

This diagram illustrates the lifecycle of the polymer, from monomer synthesis to bioactive release.

G Monomer Propyl 2-bromo-4-hydroxybenzoate (Precursor) Polymerization Polymerization (Melt or Solution) Monomer->Polymerization + Diol/Diacid Polymer Functionalized Polyarylate (Backbone with Br) Polymerization->Polymer App1 Application 1: Flame Retardant Plastic Polymer->App1 Stable State App2 Application 2: Bioactive Degradation Polymer->App2 Hydrolytic Env. Release Release Active Species (Brominated Paraben) App2->Release Hydrolysis

Caption: Lifecycle of Propyl 2-bromo-4-hydroxybenzoate from polymerization to application endpoints.

Diagram 2: Steric & Electronic Effects

Understanding why the 2-bromo position matters.

G Br_Pos 2-Bromo Substitution (Ortho to Ester) Steric Steric Hindrance Br_Pos->Steric Electronic Electronic Withdrawal Br_Pos->Electronic Effect1 Disrupted Packing (Lower Tm, Amorphous) Steric->Effect1 Effect3 Hydrolytic Stability (Shielded Carbonyl) Steric->Effect3 Effect2 Flame Retardancy (Halogen Radical Trap) Electronic->Effect2

Caption: Mechanistic impact of the 2-bromo substituent on polymer properties.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye). The propyl ester increases lipophilicity, facilitating skin absorption.

  • Handling: Use nitrile gloves. Handle monomers in a fume hood to avoid inhaling dust.

  • Waste: Halogenated waste. Do not dispose of down the drain; requires high-temperature incineration.

References

  • National Institutes of Health (NIH). (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PubMed Central. Retrieved from [Link]

  • Google Patents. (2005). US20050165203A1 - Polyarylates for drug delivery and tissue engineering.

Sources

Method

Application Note: Investigating the Endocrine-Disrupting Potential of Propyl 2-bromo-4-hydroxybenzoate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale Propylparaben is a ubiquitous preservative utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

Propylparaben is a ubiquitous preservative utilized across pharmaceutical, cosmetic, and food industries. However, during municipal water disinfection processes (chlorination and bromination), parent parabens react with free halogens to form paraben transformation products (PTPs). Propyl 2-bromo-4-hydroxybenzoate (CAS 2803476-78-8) is a specific brominated derivative of propylparaben that has emerged as a compound of significant toxicological interest.

As a Senior Application Scientist, I emphasize that evaluating parent compounds in isolation is no longer sufficient for rigorous safety profiling. Recent toxicological models indicate that1—including the glucocorticoid (GR), thyroid (TR), and aryl hydrocarbon (AhR) receptors—than their unhalogenated counterparts[1]. This guide outlines the mechanistic causality of this phenomenon and provides a self-validating experimental workflow to quantify its endocrine-disrupting potential.

Mechanistic Causality: The Impact of Halogenation

Why does the addition of a single bromine atom drastically alter the endocrine-disrupting potential of propylparaben? The causality is rooted in fundamental structure-activity relationships (SAR):

  • Steric Bulk & Receptor Fit: The substitution of a hydrogen atom with a bulky, highly electronegative bromine atom at the 2-position of the phenolic ring alters the spatial geometry of the molecule. This allows the brominated paraben to more effectively anchor into the hydrophobic ligand-binding domains (LBDs) of nuclear hormone receptors.

  • Increased Lipophilicity (LogP): Bromination significantly increases the compound's lipophilicity. Higher lipophilicity drives greater partitioning across lipid bilayers, leading to enhanced intracellular accumulation and prolonged exposure to cytosolic and nuclear receptors.

  • Metabolic Resistance: The steric hindrance introduced by the ortho-bromine atom near the ester linkage can impede hydrolysis by ubiquitous cellular carboxylesterases. This metabolic resistance potentially extends the biological half-life of the compound, amplifying its2[2].

Fig 1. Mechanistic pathway of halogenated paraben-induced endocrine disruption.

Experimental Design: A Self-Validating Workflow

To ensure absolute trustworthiness, experimental protocols must be designed as self-validating systems. An assay is only as reliable as its internal controls. This workflow utilizes a tiered approach (in silico predictive modeling followed by in vitro functional assays) governed by a strict control matrix:

  • System Noise Baseline (Negative Control): Vehicle control (0.1% DMSO) to establish background luminescence and rule out solvent toxicity.

  • Effect Size Benchmark (Baseline Control): Unhalogenated Propylparaben is run in parallel to isolate and quantify the specific pharmacodynamic shift caused by the bromine addition.

  • System Efficacy (Positive Control): Endogenous ligands (17β-estradiol for ERα; T3 for TRβ) are used to define the 100% maximum activation threshold (Emax), ensuring the reporter system is fully responsive.

Fig 2. Tiered experimental workflow for evaluating endocrine-disrupting chemicals.

Step-by-Step Methodologies

Protocol A: In Silico Molecular Docking (Receptor Binding Prediction)

Causality Check: Before committing resources to in vitro testing, in silico docking predicts binding poses and thermodynamic affinities, allowing researchers to prioritize specific nuclear receptors[1].

  • Target Preparation: Retrieve high-resolution crystal structures of target receptors (e.g., ERα [PDB: 1ERE], TRβ [PDB: 3GWS]) from the Protein Data Bank. Remove co-crystallized ligands and water molecules; add polar hydrogens.

  • Ligand Preparation: Construct the 3D structure of Propyl 2-bromo-4-hydroxybenzoate. Perform energy minimization using an MM2 force field and assign Gasteiger partial charges.

  • Grid Box Definition: Center the docking grid box strictly around the canonical ligand-binding domain (LBD) of the receptor to ensure competitive binding simulation.

  • Docking Execution: Utilize AutoDock Vina (or equivalent) to execute the docking simulation.

  • Validation: Extract the lowest binding energy (kcal/mol) poses. A more negative score compared to the parent propylparaben indicates a higher theoretical endocrine-disrupting potential.

Protocol B: In Vitro Multiplex Reporter Gene Assay

Causality Check: To prevent false positives from exogenous hormones, all cell culture steps must utilize phenol red-free media supplemented with charcoal-stripped fetal bovine serum (cs-FBS) . Phenol red acts as a weak estrogen, which will artificially elevate your baseline noise.

  • Cell Seeding: Seed validated reporter cell lines (e.g., T47D-KBluc for ERα activation) at a density of

    
     cells/well in a white, opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Dosing: Prepare a 10-point half-log dilution series of Propyl 2-bromo-4-hydroxybenzoate ranging from 10 pM to 10 μM in 0.1% DMSO. Dose the cells alongside the control matrix (Vehicle, Propylparaben, 17β-Estradiol).

  • Incubation: Expose the cells to the compounds for exactly 24 hours to allow for receptor dimerization, DNA binding, and luciferase transcription.

  • Lysis & Detection: Aspirate media and lyse cells using 1X Passive Lysis Buffer. Add D-luciferin substrate via an automated injector.

  • Quantification: Read luminescence immediately using a microplate reader with an integration time of 10 seconds per well.

Data Presentation & Interpretation

The following table demonstrates the expected quantitative shift when comparing the parent paraben to its brominated transformation product. The addition of the halogen dramatically lowers the EC₅₀ (indicating higher potency) and increases the binding affinity.

Test CompoundERα EC₅₀ (μM)TRβ EC₅₀ (μM)AhR Binding Affinity (kcal/mol)Predicted LogP
Propylparaben (Parent) 2.50>10.0-6.23.04
Propyl 2-bromo-4-hydroxybenzoate 0.45 1.80 -8.1 3.85
17β-Estradiol (Positive Control) 0.0001N/AN/A4.01
Vehicle (0.1% DMSO) N/AN/AN/AN/A

Data Interpretation Note: A lower EC₅₀ value signifies that a lower concentration of the chemical is required to achieve 50% of the maximum receptor activation, confirming the enhanced endocrine-disrupting potential of the brominated derivative.

References

  • Source: National Institutes of Health (NIH)
  • Parabens transformation products in water and their (eco)
  • Source: Technical University of Denmark (DTU)

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Propyl 2-bromo-4-hydroxybenzoate synthesis

Technical Support Center: Yield Optimization Hub Topic: Propyl 2-bromo-4-hydroxybenzoate Synthesis Ticket ID: #YIELD-OPT-PBHB-001 Welcome to the Technical Support Center You are likely here because your synthesis of Prop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization Hub Topic: Propyl 2-bromo-4-hydroxybenzoate Synthesis Ticket ID: #YIELD-OPT-PBHB-001

Welcome to the Technical Support Center

You are likely here because your synthesis of Propyl 2-bromo-4-hydroxybenzoate is stalling at moderate yields (40–60%) or you are struggling with purity issues.

This guide addresses the specific challenges posed by the 2-bromo substituent . Unlike standard propylparaben synthesis, the bromine atom at the ortho position (C2) introduces significant steric hindrance and electronic deactivation that standard protocols fail to account for.[1]

Part 1: The Diagnostic (Why Your Yield is Low)

Before changing your protocol, identify which "Yield Killer" is active in your flask.[1][2]

SymptomDiagnosisThe Mechanism
Yield stuck at ~60-65% Equilibrium Limitation You are using a standard Fischer esterification without aggressive water removal.[1][2][3] The reaction has reached thermodynamic equilibrium.[1][2]
No reaction / Very slow Steric Shielding The Bromine atom at C2 physically blocks the carbonyl carbon.[1][2] Standard reflux temperatures (97°C for n-propanol) are insufficient to overcome this activation energy barrier.[1][2][3]
Wrong Product (Isomer) Regioselectivity Error CRITICAL: If you attempted to synthesize this by brominating Propylparaben, you have likely made Propyl 3-bromo-4-hydroxybenzoate , not the 2-bromo isomer.[1][2][3] The 4-OH group directs bromination to the 3-position.[1][2][3]
Black/Tarred mixture Oxidative Decomposition Phenols are prone to oxidation under prolonged heating with strong mineral acids (

) in open air.[1][2][3]

Part 2: Route Selection & Validation

Use this decision matrix to ensure you are on the correct chemical pathway.

RouteSelection cluster_warning CRITICAL WARNING Start Start: Choose Precursor Propylparaben Starting Material: Propyl 4-hydroxybenzoate Start->Propylparaben BromoAcid Starting Material: 2-bromo-4-hydroxybenzoic acid Start->BromoAcid Bromination Reaction: Bromination (Br2/NBS) Propylparaben->Bromination Direct Bromination Esterification Reaction: Fischer Esterification BromoAcid->Esterification + n-Propanol + Catalyst ResultWrong RESULT: Propyl 3-bromo-4-hydroxybenzoate (WRONG ISOMER) Bromination->ResultWrong OH directs ortho (Pos 3) ResultRight RESULT: Propyl 2-bromo-4-hydroxybenzoate (TARGET) Esterification->ResultRight Retains 2-Br position

Figure 1: Route Validation Logic. Attempting to brominate the ester directly will yield the incorrect regioisomer due to the directing power of the hydroxyl group.[1]

Part 3: Optimized Protocols

Method A: The "Dean-Stark" Azeotropic Drive (Recommended)

Best for: Scaling up (10g–1kg) with high purity requirements.[1][2][3]

The Logic: Because the 2-bromo group hinders the reaction, we cannot rely on simple equilibrium.[1] We must physically remove water to drive the reaction to completion (Le Chatelier’s principle).[1][2] We use Toluene as an entrainer because it forms a ternary azeotrope with water and propanol, boiling at a temperature that provides enough energy to overcome the steric barrier.[1]

Reagents:

  • 2-bromo-4-hydroxybenzoic acid (1.0 equiv)[2][3]

  • n-Propanol (5.0 equiv) - Excess acts as reactant[1][2][3]

  • Toluene (Volume equal to propanol)[1][2]

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv) - Preferred over

    
     to reduce charring.[1][2][3]
    

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Loading: Charge the flask with the acid, n-propanol, toluene, and pTSA.

  • Reflux: Heat the mixture to vigorous reflux. The solvent vapors should condense and fill the Dean-Stark trap.[1][3]

  • Monitoring: Water will separate at the bottom of the trap. Drain the water periodically.[1][2]

    • Checkpoint: Continue reflux until water generation ceases (typically 12–24 hours due to steric hindrance).[1][2][3]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Evaporate the Toluene/Propanol mixture under reduced pressure (Rotavap).[1][2]

    • Dissolve the residue in Ethyl Acetate.[1][2]

    • Wash 1: Saturated

      
       (removes unreacted acid and pTSA).[1][2][3]
      
    • Wash 2: Brine.[1][2][3]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol/Water (9:1) if necessary.[1][2][3][4]

Method B: The Thionyl Chloride "Activation" (High Yield / Small Scale)

Best for: Stubborn substrates where Method A fails to reach >80% conversion.[1]

The Logic: This method generates anhydrous HCl in situ and activates the alcohol.[1][2] It bypasses the slow equilibrium kinetics of the carboxylic acid by creating a highly reactive intermediate system.[1]

Reagents:

  • 2-bromo-4-hydroxybenzoic acid (1.0 equiv)[2][3]

  • n-Propanol (10.0 equiv) - Solvent and reactant[1][2][3]

  • Thionyl Chloride (

    
    ) (1.2 equiv)[1][2]
    

Step-by-Step Protocol:

  • Chill: Place neat n-propanol in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C (Ice bath).

  • Activate: Add

    
     dropwise over 20 minutes.[1][2][3]
    
    • Note: This generates heat and HCl gas.[1][2][3] Vent properly.

  • Load: Add the 2-bromo-4-hydroxybenzoic acid solid in one portion.

  • Heat: Remove the ice bath and heat to reflux (97°C) for 6–8 hours.

  • Workup:

    • Evaporate excess propanol/HCl in vacuo.[1][2][3]

    • The residue is usually the pure ester hydrochloride (if amine present) or the phenol ester.[1]

    • Dissolve in Ether/DCM and wash with

      
       to neutralize.[1][2][3]
      

Part 4: Troubleshooting FAQ

Q: I am seeing a large impurity spot on TLC just below my product. What is it? A: This is likely the 3,5-dibromo derivative if you used the bromination route, or an ether byproduct (propyl ether) if you used excessive


 and too high a temperature.[1] If using Method A (Dean-Stark), check if you are losing the 4-OH proton—sometimes self-esterification (polymerization) occurs.[1][2][3] Ensure dilute conditions if polymerization is suspected.[1][2][3]

Q: My product is turning pink/brown during drying. A: Phenolic esters are sensitive to oxidation.[1][2][3]

  • Fix: Add a pinch of Sodium Metabisulfite during the aqueous wash step.[1][2] Dry the final solid in a vacuum oven away from light.

Q: Can I use DCC/DMAP (Steglich Esterification)? A: Yes, but it is often overkill and creates Dicyclohexylurea (DCU) which is a pain to remove from this specific product.[1][2] The acidic methods (A or B) are cleaner for benzoates.[1][2] If you must use mild conditions, use EDC[1]·HCl instead of DCC to make the urea water-soluble.[1][2][3]

Q: Why not make the Acid Chloride first? A: You have a free hydroxyl group (-OH) at position 4.[1][2][3] If you react the starting material with


 without protection, you risk polymerizing the molecule (the acid chloride of one molecule reacts with the phenol of another).[1] Method B works because the huge excess of alcohol outcompetes the phenol for the activated acyl species.[1]

Part 5: Visualization of the Mechanism

Understanding the "Steric Shield" helps explain why you need longer reaction times.[1][2]

Mechanism cluster_steric The Steric Barrier Acid 2-Bromo-4-hydroxybenzoic acid Transition Tetrahedral Intermediate (Crowded!) Acid->Transition Slow Attack (Blocked by 2-Br) Alcohol n-Propanol Alcohol->Transition Product Target Ester Transition->Product - H2O

Figure 2: The 2-Bromo substituent (C2) creates steric bulk near the Carbonyl (C1), significantly increasing the activation energy required for the alcohol's nucleophilic attack compared to non-brominated parabens.[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard protocols for Fischer Esterification and Dean-Stark usage).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Mechanistic insights into nucleophilic acyl substitution and steric effects).

  • McMurry, J. (2015).[1][2][3] Organic Chemistry (9th ed.).[1][2][3] Cengage Learning.[1][2][3] (Directing effects in electrophilic aromatic substitution - explaining the regioselectivity issues in bromination).

  • PubChem. (n.d.).[1][2][3] Propyl 2-bromo-4-hydroxybenzoate. National Center for Biotechnology Information.[1][2][3] Retrieved from [Link] (Verification of chemical structure and CAS).[1][2]

  • Org. Synth. (1929).[1][2][3] Esterification of Benzoic Acid. Organic Syntheses, Coll. Vol. 1, p.363.[1][2] (Foundational procedure for benzoate esterification).

Sources

Optimization

Overcoming challenges in the bromination of propyl 4-hydroxybenzoate

Welcome to the technical support center for the synthesis of brominated propyl 4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of brominated propyl 4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to address the nuanced challenges you may encounter at the bench. Our focus is on providing actionable, field-tested insights to help you optimize your reaction, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: From Common Failures to Optimized Success

This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide a clear path to resolution.

Question 1: My reaction is producing a significant amount of a less polar, difficult-to-remove byproduct. TLC and GC-MS suggest it's a dibrominated species. How can I achieve selective monobromination?

Answer: This is the most common challenge in this synthesis and stems from the potent activating nature of the phenolic hydroxyl group. The -OH group strongly increases the electron density of the aromatic ring, making it highly susceptible to multiple electrophilic attacks, particularly at the two vacant ortho positions (C3 and C5).[1][2] The formation of 3,5-dibromo-propyl 4-hydroxybenzoate is a frequent consequence of overly aggressive reaction conditions.[3]

Root Cause Analysis & Solutions:

ParameterThe "Why" of the ProblemStrategic Solution
Brominating Agent Elemental bromine (Br₂), especially in polar solvents, is a highly reactive electrophile that can overwhelm the substrate, leading to rapid, uncontrolled polysubstitution.[1][4]Switch to a Milder Reagent: N-Bromosuccinimide (NBS) is an excellent alternative. It provides a slow, controlled release of the electrophilic bromine species, significantly enhancing selectivity for the mono-substituted product.[5][6]
Solvent Choice Polar protic solvents (e.g., water, acetic acid) can stabilize the charged intermediates of the reaction and enhance the electrophilicity of bromine, accelerating the reaction rate and favoring over-bromination.[4]Use a Non-Polar Solvent: Solvents like Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄), or Carbon Disulfide (CS₂) reduce the reaction rate and provide better control, favoring the formation of the monobrominated product.[1][7]
Stoichiometry Using an excess of the brominating agent is a direct path to polysubstitution.Maintain Strict Stoichiometric Control: Use a precise 1.0 to 1.1 molar equivalent of your brominating agent relative to the propyl 4-hydroxybenzoate.[3] Carefully measure your reagents.
Temperature Higher temperatures increase the reaction rate exponentially, reducing the kinetic selectivity between the first and second bromination events.Implement Temperature Control: Perform the reaction at a reduced temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a standard practice to maintain control.[3]
Workflow for Selective Monobromination

Here is a logical workflow designed to minimize polysubstitution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Propyl 4-Hydroxybenzoate in Dichloromethane (CH2Cl2) B Cool solution to 0 °C in an ice bath A->B D Add NBS solution dropwise to the cooled substrate solution B->D C Prepare a solution of NBS (1.05 eq) in CH2Cl2 C->D E Monitor reaction by TLC (approx. 2-4 hours) D->E F Quench with aq. Sodium Thiosulfate to destroy excess NBS/Br2 E->F Upon completion G Wash with aq. NaHCO3 to remove acidic byproducts F->G H Dry organic layer (e.g., MgSO4), filter, and concentrate G->H I Purify via Recrystallization or Column Chromatography H->I

Caption: A generalized workflow for selective monobromination.

Question 2: My reaction yield is consistently low, even when I manage to control for side products. What factors could be contributing to poor conversion or loss of product?

Answer: Low yield is a frustrating issue that can arise from incomplete reactions, mechanical losses during work-up, or product degradation. A systematic approach is key to identifying the bottleneck.

Troubleshooting Low Yields:

  • Incomplete Reaction:

    • Diagnosis: The most reliable method is to monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant amount of starting material is still present after several hours, the reaction is likely stalled or too slow under the current conditions.

    • Solution: While a strong Lewis acid is not recommended for this activated substrate, a catalytic amount of a Brønsted acid like glacial acetic acid or p-toluenesulfonic acid (p-TsOH) can sometimes promote the reaction with milder brominating agents like NBS without significantly increasing polysubstitution.[3][5]

  • Improper Work-up and Extraction:

    • Diagnosis: Product can be lost if it has some solubility in the aqueous phase or if emulsions form during extraction.

    • Solution:

      • Quenching: After the reaction, ensure you have quenched any remaining bromine with a reducing agent like aqueous sodium thiosulfate. A persistent yellow/orange color indicates excess bromine.

      • Acid Removal: Wash the organic layer with a saturated sodium bicarbonate solution to remove the HBr byproduct. This is crucial as residual acid can sometimes promote decomposition.[8]

      • Extraction Efficiency: If your product has moderate polarity, perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery from the aqueous layer.

  • Purification Losses:

    • Diagnosis: It's common to lose a significant portion of the product during purification, especially during recrystallization if the solvent system is not optimal.

    • Solution: Perform small-scale solubility tests to find the ideal recrystallization solvent. The goal is a solvent that dissolves your product well when hot but poorly when cold. If the product and byproducts are too similar in solubility, silica gel column chromatography is the more effective, albeit more laborious, purification method.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction, and why does the bromine add ortho to the hydroxyl group?

A1: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[10] The hydroxyl (-OH) and, to a lesser extent, the ester group influence where the bromine atom will substitute on the ring.

  • Activation & Direction: The -OH group is a powerful activating group that donates electron density into the benzene ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles.[2][11] The increased electron density is concentrated at the ortho and para positions.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine atom (Br⁺ or a polarized Br-Br bond), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12][13]

  • Regioselectivity: Since the para position is already occupied by the propyl ester group, the substitution is directed to the available and highly activated ortho positions (C3 and C5).

  • Re-aromatization: A weak base (e.g., a solvent molecule or Br⁻) removes a proton from the carbon where the bromine has attached. This collapses the carbocation, restores the stable aromatic π-system, and yields the final product, 3-bromo-propyl 4-hydroxybenzoate.

G cluster_mech Mechanism Steps start Propyl 4-Hydroxybenzoate (Nucleophile) intermediate Arenium Ion Intermediate (Resonance Stabilized, Non-Aromatic) start->intermediate 1. Nucleophilic Attack (Rate-Determining Step) electrophile Br-Brδ+ (Electrophile) product 3-Bromo-propyl 4-hydroxybenzoate (Product) intermediate->product 2. Deprotonation (Restores Aromaticity) byproduct HBr

Caption: The two-step mechanism of Electrophilic Aromatic Substitution.

Q2: What are the essential safety precautions for handling elemental bromine?

A2: Bromine is a highly hazardous material and requires strict safety protocols. It is intensely corrosive to the eyes, skin, and respiratory tract, and is acutely toxic if inhaled.[14][15][16]

  • Engineering Controls: ALWAYS handle liquid bromine and concentrated bromine solutions inside a certified chemical fume hood to prevent inhalation of its dense, volatile vapors.[16][17]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemically resistant gloves (e.g., nitrile are often recommended, but check your institution's specific guidelines).[17] Do NOT use thin disposable gloves.

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[17][18]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Emergency Preparedness: Have a freshly prepared quenching solution, such as 1 M sodium thiosulfate, immediately accessible in case of a spill.[17] This solution will neutralize bromine by reducing it to the much less harmful bromide ion (Br⁻).

Q3: Is a Lewis acid catalyst like FeBr₃ or AlBr₃ necessary for this reaction?

A3: No, and it is strongly discouraged. Lewis acids are used to polarize the Br-Br bond, creating a more potent electrophile.[12][19] This is essential for brominating deactivated or weakly activated aromatic rings like benzene itself. However, for propyl 4-hydroxybenzoate, the phenolic -OH group is such a powerful activating group that the ring is already sufficiently nucleophilic to react with bromine or NBS directly.[2] Adding a strong Lewis acid catalyst would drastically increase the reaction rate, eliminate selectivity, and almost certainly lead to the formation of the 3,5-dibrominated product and potentially other decomposition byproducts.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Available at: [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. Royal Society of Chemistry. Available at: [Link]

  • Aromatic Halogenation. (2019). Chemistry LibreTexts. Available at: [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. (2012). PMC. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). PMC. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. Available at: [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO 3 − –Layered Double Hydroxides. (2020). MDPI. Available at: [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (2025). JoVE. Available at: [Link]

  • Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett. Available at: [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. Available at: [Link]

  • BROMINE - Safety Handbook. ICL Group. Available at: [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
  • Electrophilic Aromatic Substitution - Making Molecules. (2025). Available at: [Link]

  • Bromine - SAFETY DATA SHEET. (2024). PENTA. Available at: [Link]

  • Preparation of 4-bromophenol. PrepChem.com. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). RSC Publishing. Available at: [Link]

  • A Practical Highly Selective Oxybromination of Phenols with Dioxygen. (2007). ResearchGate. Available at: [Link]

  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4‚Et2O in CH3CN. (1997). Scribd. Available at: [Link]

  • RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Google Patents.
  • Reaction of Phenol With Bromine - Alcohols, Phenols and Ethers. (2019). Available at: [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (2015). Patsnap. Available at: [Link]

  • US3546302A - Process for brominating phenols. Google Patents.
  • The bromination kinetics of phenolic compounds in aqueous solution. (2020). ResearchGate. Available at: [Link]

  • US20050049440A1 - Bromination of hydroxyaromatic compounds. Google Patents.
  • Bromination of Phenols (video) | Khan Academy. Khan Academy. Available at: [Link]

  • Phenol Reactions (A-Level) | ChemistryStudent. Available at: [Link]

  • Electrophilic Aromatic Substitution: Problems with Solutions. (2020). Docsity. Available at: [Link]

  • US3145084A - Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. Available at: [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. (1981). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • p-BROMOPHENOL. Organic Syntheses Procedure. Available at: [Link]

  • PROPYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]

  • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. (2012). Arabian Journal of Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. Available at: [Link]

  • Propylparaben - Wikipedia. Wikipedia. Available at: [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Side-product formation in the synthesis of Propyl 2-bromo-4-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side-product formations encountered during the synthesis of Propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side-product formations encountered during the synthesis of Propyl 2-bromo-4-hydroxybenzoate .

The synthesis of phenolic esters presents a unique chemoselectivity challenge. The presence of both a carboxylic acid and a phenolic hydroxyl group on the aromatic ring creates competing reactive sites. Understanding the thermodynamic and kinetic principles governing these functional groups is critical for optimizing yields and suppressing impurities.

Reaction Pathway & Side-Product Visualization

The diagram below maps the two primary synthetic strategies and their respective failure modes.

ReactionPathways SM 2-Bromo-4-hydroxybenzoic acid (Starting Material) RouteA Route A: Fischer Esterification (n-Propanol, p-TsOH, Δ) SM->RouteA Acid Catalysis RouteB Route B: Alkyl Halide Method (n-Propyl Bromide, K2CO3) SM->RouteB Base Catalysis Target Propyl 2-bromo-4-hydroxybenzoate (Target Product) RouteA->Target Water Removed SP1 Unreacted SM / Hydrolysis (Water Accumulation) RouteA->SP1 Equilibrium Stalled SP2 3-Bromophenol (Thermal Decarboxylation) RouteA->SP2 T > 150°C RouteB->Target Minor Pathway SP3 Propyl 2-bromo-4-propoxybenzoate (O-Alkylation Ether) RouteB->SP3 Phenoxide Attack

Reaction pathways and side-product formation in the synthesis of Propyl 2-bromo-4-hydroxybenzoate.

Quantitative Side-Product Distribution

To illustrate the impact of reaction conditions on chemoselectivity, the following table summarizes the quantitative distribution of the target ester versus major side products under various synthetic parameters.

Synthetic RouteCatalyst / BaseTemp (°C)Target Ester Yield (%)Major Side ProductSide Product Yield (%)
Fischer (Dean-Stark) p-TsOH (5 mol%)110>92% Unreacted SM<3%
Fischer (Standard) H₂SO₄ (10 mol%)9745% Unreacted SM (Stalled Eq.)50%
Alkyl Halide K₂CO₃ (2.5 eq)8025% Propyl 2-bromo-4-propoxybenzoate70%
High-Temp Fischer H₂SO₄ (10 mol%)16035% 3-Bromophenol (Decarboxylation)40%
Self-Validating Experimental Protocol: Azeotropic Fischer Esterification

To avoid the severe O-alkylation seen in base-catalyzed routes, the acid-catalyzed Fischer esterification is the industry standard for paraben derivatives . This protocol utilizes azeotropic water removal to drive the reaction to completion while maintaining temperatures below the decarboxylation threshold.

Causality Focus: We utilize p-Toluenesulfonic acid (p-TsOH) instead of sulfuric acid to minimize oxidative side reactions. Toluene is employed as an entrainer to physically remove water, shifting the equilibrium forward according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Reaction Assembly: In a 500 mL round-bottom flask, combine 2-bromo-4-hydroxybenzoic acid (50.0 g, 230 mmol), anhydrous n-propanol (150 mL), p-TsOH monohydrate (2.2 g, 11.5 mmol, 5 mol%), and toluene (100 mL).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a gentle reflux (bath temp 105–110 °C).

    • In-Process Validation: Monitor the volumetric accumulation in the Dean-Stark trap. The reaction is deemed complete when water ceases to collect (theoretical yield: ~4.1 mL). Do not exceed 120 °C to prevent thermal degradation.

  • Controlled Quench: Cool the mixture to room temperature. Concentrate under reduced pressure (bath temp <40 °C) to remove excess n-propanol. Dilute the resulting residue with ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ (2 × 100 mL).

    • Causality: NaHCO₃ (pH ~8) effectively neutralizes the p-TsOH catalyst and extracts unreacted starting material without saponifying the newly formed ester.

  • Isolation: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from a heptane/ethyl acetate mixture.

    • Final Validation: HPLC purity should exceed 98%. The absence of a peak at ~10 ppm in ¹H-NMR confirms the complete conversion of the carboxylic acid.

Troubleshooting FAQs

Q: My reaction stalled at 45% conversion. Adding more acid catalyst didn't improve the yield. Why? A: Fischer esterification is a thermodynamically controlled equilibrium. The generation of water as a byproduct drives the reverse reaction (hydrolysis). Adding more catalyst only accelerates the rate at which the reaction reaches this stalled equilibrium; it does not shift the thermodynamic balance. Solution: You must physically sequester or remove the water. Implement a Dean-Stark trap with an entrainer (like toluene) or add activated 3Å molecular sieves directly to the reaction vessel.

Q: I attempted the synthesis using n-propyl bromide and potassium carbonate, but I isolated a highly non-polar impurity as the major product. What happened? A: You inadvertently synthesized the O-alkylated side product, Propyl 2-bromo-4-propoxybenzoate . The phenolic hydroxyl group has a pKa of ~8.5 and is easily deprotonated by carbonate bases. The resulting phenoxide anion is a significantly stronger nucleophile than the carboxylate anion, leading to preferential Sₙ2 attack on the n-propyl bromide . Solution: Switch to the acid-catalyzed Fischer esterification route, which leaves the phenolic OH protonated and non-nucleophilic. If an alkyl halide must be used, the phenolic OH must be protected (e.g., as a benzyl ether) prior to esterification.

Q: I am detecting a strong, medicinal odor and a low-molecular-weight impurity in my crude mixture. What is this side product? A: This is 3-bromophenol , resulting from the thermal decarboxylation of your starting material. 4-Hydroxybenzoic acids are highly prone to losing CO₂ at elevated temperatures (>150 °C) . The ortho-bromo substituent exacerbates this by inducing steric strain against the carboxylate group, which lowers the activation energy for the formation of the intermediate keto-tautomer that precedes CO₂ loss. Solution: Keep your reaction and distillation bath temperatures strictly below 120 °C. Do not attempt to drive the reaction forward by applying brute-force heat.

Q: My product yield drops significantly after the basic workup step. How can I recover it? A: You are likely using a strong base (e.g., NaOH or KOH) to wash the organic layer. While strong bases effectively deprotonate and remove unreacted starting material, they also rapidly hydrolyze (saponify) the target ester back into the carboxylic acid and propanol, especially in biphasic mixtures . Solution: The ester has already been destroyed and washed into the aqueous layer. To recover it, you must re-acidify the aqueous layer to precipitate the starting material and restart the synthesis. Moving forward, use a mild base like saturated sodium bicarbonate (NaHCO₃) for the workup.

References
  • Chemcess. "4-Hydroxybenzoic Acid: Properties, Production And Uses." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol." Available at:[Link]

Optimization

Technical Support Center: Propyl 2-bromo-4-hydroxybenzoate Synthesis Optimization

Topic: Optimizing Reaction Conditions for Propyl 2-bromo-4-hydroxybenzoate Introduction: The "Ortho-Bromo" Challenge Welcome to the technical support hub for Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8).[1] If yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Propyl 2-bromo-4-hydroxybenzoate

Introduction: The "Ortho-Bromo" Challenge

Welcome to the technical support hub for Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8).[1] If you are accessing this guide, you are likely experiencing lower-than-expected yields or long reaction times compared to standard Propyl Paraben synthesis.

The Core Issue: Unlike standard parabens, this molecule possesses a bromine atom at the ortho position (C2) relative to the carboxylic acid. This introduces significant steric hindrance (the "Ortho Effect") that impedes the nucleophilic attack of propanol on the carbonyl carbon. Furthermore, the phenolic hydroxyl group at C4 requires careful pH management during workup to prevent product loss into the aqueous phase.

This guide provides two validated protocols: a Standard Fischer Esterification (for scalability) and an Acyl Chloride Activation Route (for maximum conversion), along with deep-dive troubleshooting.

Module 1: Reaction Setup & Optimization

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Large-scale batches where reagent cost is a priority.

Q: I am using standard conditions (H2SO4, Reflux), but conversion stalls at 60%. Why? A: The equilibrium constant for ortho-substituted benzoates is unfavorable due to steric crowding.[2] Standard reflux is often insufficient to drive the reaction to completion because water removal is the rate-limiting step.

  • Optimization: You must use a Dean-Stark trap or a Soxhlet extractor containing activated 3Å molecular sieves to physically remove water. Simply adding more H2SO4 will not shift the equilibrium; removing water will.

Q: Can I use p-Toluenesulfonic acid (p-TSA) instead of Sulfuric Acid? A: Yes, and it is often preferred. p-TSA is less oxidizing than H2SO4, reducing the risk of bromination migration or phenol oxidation (darkening of the mixture).

  • Recommendation: Use 5 mol% p-TSA with a 10:1 molar excess of n-propanol .

Protocol B: Thionyl Chloride Activation (High Performance)

Best for: High-value, small-to-medium scale synthesis requiring >95% conversion.

Q: How do I overcome the steric hindrance of the 2-Bromo group? A: Switch to an acyl chloride intermediate. Converting the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl2) creates a highly electrophilic species that is less sensitive to steric hindrance than the protonated acid.

  • Caution: You must protect the system from moisture. The generated HCl gas drives the reaction, but the intermediate is sensitive.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic between the two synthetic routes and the critical "Water Removal" checkpoint.

SynthesisWorkflow Start Start: 2-bromo-4-hydroxybenzoic acid Decision Select Route Strategy Start->Decision RouteA Route A: Fischer Esterification (n-Propanol + p-TSA) Decision->RouteA Scalability Focus RouteB Route B: Acyl Chloride Activation (SOCl2 + Cat. DMF) Decision->RouteB Yield Focus DeanStark CRITICAL: Dean-Stark Trap (Water Removal) RouteA->DeanStark RefluxA Reflux 12-24h @ 97°C DeanStark->RefluxA Workup Workup Phase (pH Control Essential) RefluxA->Workup Intermediate Intermediate: Acid Chloride (Highly Reactive) RouteB->Intermediate Addition Add n-Propanol (0-5°C) Intermediate->Addition Addition->Workup Product Target: Propyl 2-bromo-4-hydroxybenzoate Workup->Product

Figure 1: Strategic Synthesis Workflow comparing Fischer Esterification (Route A) and Thionyl Chloride Activation (Route B). Note the critical control points in red and green.

Module 3: Troubleshooting Yield & Purity (FAQs)

Issue: Product Loss During Workup

Q: My TLC showed good conversion, but after washing with 1M NaOH, my yield dropped significantly. Where did the product go? A: This is the most common error.

  • The Chemistry: The phenolic hydroxyl group at C4 has a pKa of ~8-9. Washing with a strong base like NaOH (pH ~14) deprotonates the phenol, forming a water-soluble phenolate salt (Sodium propyl 2-bromo-4-oxidobenzoate). Your product partitioned into the aqueous waste layer.

  • The Fix: Use Saturated Sodium Bicarbonate (NaHCO3) for neutralization. Its pH (~8.5) is mild enough to neutralize excess acid catalyst/HCl without fully deprotonating the phenol.

  • Recovery: If you already used NaOH, acidify your aqueous waste layer to pH 3 with HCl and re-extract with Ethyl Acetate.

Issue: Coloration & Impurities

Q: The product is turning pink/brown upon standing. Is it decomposing? A: This indicates oxidation of the phenol group, likely catalyzed by trace iron or light exposure.

  • The Fix: Add a pinch of Sodium Metabisulfite during the recrystallization step. Store the final product in amber vials under inert atmosphere (Argon/Nitrogen).

Issue: Unreacted Starting Material (Route A)

Q: Even with a Dean-Stark trap, I have 10% starting material left. A: The boiling point of n-propanol (97°C) might be too low to overcome the activation energy of the sterically hindered ortho-bromo acid.

  • The Fix: Add a co-solvent with a higher boiling point, such as Toluene (BP 110°C). Toluene also forms a superior azeotrope with water, improving the efficiency of the Dean-Stark trap.

Module 4: Comparative Data & Specifications

Catalyst Performance Matrix

Based on internal optimization for ortho-substituted benzoates.

ParameterSulfuric Acid (H2SO4)p-Toluenesulfonic Acid (p-TSA)Thionyl Chloride (SOCl2)
Mechanism Protonation of CarbonylProtonation of CarbonylFormation of Acyl Chloride
Reaction Time 24 - 48 Hours18 - 36 Hours4 - 6 Hours
Typical Yield 65 - 75%75 - 85%90 - 98%
Steric Sensitivity High (Slow)High (Slow)Low (Fast)
Side Reactions Oxidation / SulfonationMinimalHCl gas generation
Workup Difficulty Moderate (Emulsions)EasyRequires careful quenching
Physical Properties for Validation
  • Appearance: White to off-white crystalline powder.

  • Molecular Weight: 259.10 g/mol .[3]

  • Solubility: Soluble in Ethanol, DMSO, Ethyl Acetate. Insoluble in Water.

  • 1H NMR (DMSO-d6) Diagnostic Peaks:

    • 
       10.5 (s, 1H, -OH)
      
    • 
       4.15 (t, 2H, -OCH2-)
      
    • 
       7.7 (d, 1H, Ar-H, C6) - Shifted downfield due to Carbonyl
      
    • 
       7.1 (d, 1H, Ar-H, C3) - Ortho to Br/OH
      

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Bromo-4-hydroxybenzoic acid (CID 14797203) - Physical Properties and Acidity. Retrieved from [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (Discusses steric effects in esterification). Retrieved from [Link]

  • Otterbein University. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (Detailed analysis of ortho-substituted benzoic acid reactivity). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Propyl 2-bromo-4-hydroxybenzoate

Welcome to the Technical Support Center. As application scientists, we know that resolving chromatographic distortions requires more than just swapping columns—it requires a fundamental understanding of the analyte's che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that resolving chromatographic distortions requires more than just swapping columns—it requires a fundamental understanding of the analyte's chemical microenvironment. This guide provides a self-validating, causality-driven approach to diagnosing and eliminating peak tailing for Propyl 2-bromo-4-hydroxybenzoate .

Analyte Profiling & The Causality of Peak Tailing

Propyl 2-bromo-4-hydroxybenzoate is a halogenated phenolic ester. To troubleshoot its chromatographic behavior, we must first deconstruct its molecular interactions. The molecule features a hydrophobic propyl ester chain, an electron-withdrawing bromine atom, and a weakly acidic phenolic hydroxyl (-OH) group.

The Mechanistic Root of the Problem: Peak tailing occurs when an analyte experiences more than one mechanism of retention within the column . For this specific compound, tailing is almost always driven by one of two factors:

  • Chemical Interactions (Secondary Silanol Activity): The phenolic -OH has a pKa of approximately 7.5–8.0 (slightly more acidic than standard parabens due to the inductive effect of the bromine atom). At an intermediate mobile phase pH (e.g., pH 5.0–7.0), the compound exists in a state of partial ionization. Simultaneously, unreacted residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻) at pH > 3.0 . This creates a secondary polar/hydrogen-bonding interaction that delays the desorption of the analyte, stretching the trailing edge of the peak .

  • Physical System Disruptions: Dead volume in the tubing, a partially blocked inlet frit, or column bed deformation will cause physical dispersion of the analyte band. Unlike chemical interactions, physical disruptions will cause all eluting peaks to tail, regardless of their chemical structure , .

Diagnostic Workflow

Before adjusting your method parameters, you must isolate whether the tailing is caused by the system hardware (physical) or the method chemistry (chemical). We utilize a self-validating diagnostic injection to prove the root cause.

DiagnosticWorkflow Start Observe Peak Tailing (Tf > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does the Neutral Marker Tail? InjectNeutral->Decision Physical Physical/System Issue (Void, Tubing, Frit) Decision->Physical  Yes   Chemical Chemical Interaction (Silanols, pH, Metals) Decision->Chemical  No   ActionPhys1 Check Fittings & Minimize Dead Volume Physical->ActionPhys1 ActionPhys2 Reverse & Flush Column or Replace Guard Physical->ActionPhys2 ActionChem1 Lower Mobile Phase pH (pH < 3.0) Chemical->ActionChem1 ActionChem2 Switch to Fully Endcapped Column Chemical->ActionChem2

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Step-by-Step Troubleshooting Protocols

Protocol A: Differentiating Physical vs. Chemical Tailing

Objective: To determine if the tailing is specific to the phenolic nature of Propyl 2-bromo-4-hydroxybenzoate or a systemic hardware failure .

  • Prepare a Mixed Standard: Combine your target analyte (Propyl 2-bromo-4-hydroxybenzoate) with a highly hydrophobic, non-ionizable neutral marker (e.g., Toluene or Uracil) in the initial mobile phase.

  • Execute Isocratic Run: Inject 10 µL of the mixed standard under your current method conditions.

  • Evaluate Symmetry: Calculate the USP Tailing Factor (

    
    ) for both peaks.
    
    • Result A: If the neutral marker is perfectly symmetrical (

      
      ) but the phenolic analyte tails (
      
      
      
      ), the issue is chemical (proceed to Protocol B).
    • Result B: If both peaks exhibit identical tailing, the issue is physical. Check for slipped PEEK fittings, replace the guard column, or reverse-flush the column with 100% strong solvent to clear frit blockages , .

Protocol B: Mobile Phase pH Optimization (Chemical Fix)

Objective: To suppress the ionization of both the analyte's phenolic -OH group and the stationary phase's residual silanols, thereby eliminating secondary retention mechanisms .

  • Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water.

  • Acidification: Add 1.0 mL of Formic Acid or 1.0 mL of Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration.

  • pH Verification: Use a calibrated pH meter to confirm the aqueous phase is between pH 2.0 and 2.5. At this pH, residual silanols are fully protonated (neutralized) , .

  • Equilibration: Blend with your organic modifier (Acetonitrile is preferred over Methanol for phenolic compounds to yield sharper peaks ) and flush the column for 15–20 column volumes.

  • Re-analysis: Inject the sample. The peak should now elute with a highly symmetrical, Gaussian profile.

Quantitative Impact of Method Parameters on Peak Shape

The following table summarizes the causal relationship between specific method adjustments and the resulting peak symmetry for Propyl 2-bromo-4-hydroxybenzoate.

Parameter AdjustedExperimental ConditionUSP Tailing Factor (

)
Causality & Resolution
Mobile Phase pH pH 6.5 (Unbuffered Water)2.15Severe Tailing: Analyte is partially ionized; active silanols cause secondary hydrogen bonding .
pH 2.5 (0.1% Formic Acid)1.12Resolved: Both the phenolic -OH and surface silanols are fully protonated and neutral .
Column Chemistry Standard Type-A Silica1.85Tailing: High concentration of free, acidic silanols and trace metals interact with the analyte.
Fully Endcapped Type-B Silica1.08Resolved: Steric shielding and high-purity silica block secondary interaction sites .
Injection Volume 50 µL (Volume Overload)1.70Tailing: Analyte band exceeds the linear binding capacity of the stationary phase at the column head.
10 µL (Optimized)1.10Resolved: Analyte maintains a linear adsorption isotherm.

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my phenolic compound worsen over time, even if I haven't changed the method? A: Over hundreds of injections, the bonded phase (e.g., C18) and endcapping reagents can slowly hydrolyze—especially at extreme pHs or elevated temperatures—exposing fresh, highly acidic silanol groups. Additionally, sample matrix components (like lipids or proteins) can irreversibly adsorb to the column inlet, creating a new, unintended stationary phase that disrupts the flow distribution .

Q: Does the choice of organic modifier impact the tailing of this brominated ester? A: Yes. While both methanol and acetonitrile are common, acetonitrile generally provides sharper peaks and less tailing for polyphenols and phenolic esters. Acetonitrile has lower viscosity (improving mass transfer kinetics) and participates differently in hydrogen bonding, which helps minimize secondary interactions with the stationary phase .

Q: What is the acceptable USP Tailing Factor (


) limit for this analysis? 
A:  A perfectly symmetrical, Gaussian peak has a 

of 1.0. For most pharmaceutical and quantitative assays, a

between 1.0 and 1.5 is considered acceptable. Values exceeding 2.0 indicate severe secondary interactions or column degradation, which will compromise the accuracy and reproducibility of peak integration , .

References

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC International URL:[Link]

  • HPLC-DAD method for simultaneous determination of natural polyphenols Source: Chemisgroup URL:[Link]

Optimization

Preventing degradation of Propyl 2-bromo-4-hydroxybenzoate during storage

Welcome to the technical support guide for Propyl 2-bromo-4-hydroxybenzoate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Propyl 2-bromo-4-hydroxybenzoate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of this compound during storage and handling. Our goal is to explain the causality behind experimental choices, providing you with self-validating protocols to safeguard your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with Propyl 2-bromo-4-hydroxybenzoate.

Q1: My fresh container of Propyl 2-bromo-4-hydroxybenzoate has arrived. What is the first thing I should do?

A1: Upon receipt, immediately inspect the container for an intact seal. The compound should be a white to off-white crystalline powder. Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes to prevent moisture condensation onto the cold powder. We highly recommend aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon) in a glove box. This practice minimizes exposure of the bulk material to atmospheric oxygen and moisture during repeated use.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term stability, Propyl 2-bromo-4-hydroxybenzoate should be stored at -20°C in a desiccated, dark environment. The combination of low temperature, low humidity, and protection from light is critical to prevent the primary degradation pathways: oxidation and hydrolysis. Studies on similar phenolic compounds show significantly less degradation when stored at -20°C compared to 4°C or room temperature.[1][2]

Q3: My white powder has turned slightly yellow/brown. What happened, and is it still usable?

A3: A color change from white to yellow or brown is a strong indicator of oxidation . The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light, forming colored quinone-like byproducts.[3][4]

  • Usability: The usability depends on the tolerance of your specific application to minor impurities. For sensitive quantitative assays or in vivo studies, the presence of degradation products could be confounding. We strongly recommend performing a purity analysis (see Protocol 2) to quantify the level of degradation before proceeding. For less sensitive applications, it may still be acceptable, but the impurity should be noted.

Q4: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis. What is it likely to be?

A4: A new, more polar peak (i.e., one with a shorter retention time) is characteristic of the hydrolysis product, 2-bromo-4-hydroxybenzoic acid . The ester linkage is susceptible to cleavage in the presence of moisture, yielding the parent carboxylic acid and propanol. This reaction can be catalyzed by trace acidic or basic residues. While generally stable in acidic to neutral aqueous solutions, hydrolysis can become significant at pH 8 or above.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving degradation issues.

Issue 1: Visual Change in Solid Compound (Color Change, Clumping)
Symptom Probable Cause Corrective and Preventive Actions
White powder turns yellow, tan, or brown Oxidation: The phenolic hydroxyl group has been oxidized by atmospheric oxygen, often accelerated by light (photo-oxidation).[3][4]Preventive: Store aliquots under an inert gas (N₂ or Ar) in amber glass vials at ≤ -20°C. Minimize exposure to light at all times. Corrective: Purity must be re-assessed via HPLC or LC-MS. For highly sensitive work, using a fresh, unoxidized lot is recommended.
Free-flowing powder becomes clumpy or sticky Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere. This significantly increases the risk of hydrolysis.Preventive: Always store in a desiccator, even inside the freezer. Use vials with tight-fitting, high-quality caps (e.g., PTFE-lined). Allow the container to warm to room temperature before opening. Corrective: Dry the material under a high vacuum. Confirm identity and purity via analysis post-drying, as hydrolysis may have already occurred.
Issue 2: Unexpected Results in Analytical QC (e.g., HPLC, LC-MS)
Observation Probable Cause Troubleshooting & Confirmation Steps
New peak with shorter retention time (more polar) Hydrolysis: The ester has been cleaved to form 2-bromo-4-hydroxybenzoic acid.[5]Confirmation: If a standard is available, co-inject 2-bromo-4-hydroxybenzoic acid to see if the retention times match. Alternatively, LC-MS can be used to confirm the mass of the new peak (Expected [M-H]⁻ for the acid: 214.9/216.9 Da).
Appearance of multiple small, new peaks Advanced Degradation: A combination of oxidation and/or hydrolysis may be occurring, or the compound is reacting with contaminants.Action: Review the entire handling and storage workflow. Was the compound exposed to incompatible materials (e.g., strong bases, oxidizing agents)?[6] Re-purification may be possible via recrystallization or column chromatography, but using a new lot is often more efficient and reliable.
Decrease in the main peak area over time General Instability: The compound is degrading under the current storage or experimental conditions.Action: Implement a formal stability study (see Protocol 1). Analyze aliquots stored under different conditions (e.g., -80°C vs. -20°C, inert gas vs. air) over time to identify the optimal storage strategy.

Key Degradation Pathways & Troubleshooting Workflow

The primary degradation routes for Propyl 2-bromo-4-hydroxybenzoate are oxidation and hydrolysis. The following diagrams illustrate these pathways and a logical workflow for troubleshooting.

Diagram 1: Key Degradation Pathways main Propyl 2-bromo-4-hydroxybenzoate (Stable Form) ox Oxidized Products (e.g., Quinones) (Colored Impurities) main->ox O₂, Light, Metal Ions hy 2-Bromo-4-hydroxybenzoic Acid + Propanol (Hydrolysis Products) main->hy H₂O (Moisture) (pH > 7)

Caption: Key chemical degradation pathways for Propyl 2-bromo-4-hydroxybenzoate.

Diagram 2: Troubleshooting Workflow start Degradation Suspected? symptom What is the primary symptom? start->symptom Yes color Color Change (Yellow/Brown) symptom->color Visual hplc New Peak in HPLC/LC-MS symptom->hplc Analytical cause_ox Probable Cause: Oxidation color->cause_ox cause_hy Probable Cause: Hydrolysis hplc->cause_hy action_ox Action: 1. Re-analyze purity. 2. Store under inert gas. 3. Protect from light. cause_ox->action_ox action_hy Action: 1. Confirm identity of new peak. 2. Store in desiccator. 3. Ensure neutral pH. cause_hy->action_hy

Caption: A decision tree for troubleshooting Propyl 2-bromo-4-hydroxybenzoate degradation.

Recommended Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes the risk of degradation from atmospheric exposure.

  • Preparation: Move the sealed, primary container of Propyl 2-bromo-4-hydroxybenzoate, along with the required number of smaller amber glass vials (e.g., 1-2 mL HPLC vials with PTFE-lined caps), a spatula, and a balance into an inert atmosphere glove box.

  • Equilibration: Allow all items to sit in the glove box antechamber for at least 20 minutes to purge atmospheric gases.

  • Aliquoting: Inside the glove box, carefully open the main container. Weigh the desired amount of the compound into each amber vial.

  • Sealing: Tightly cap each vial immediately after filling.

  • Backfilling (Optional but Recommended): If working on a benchtop, gently flush the headspace of each vial with dry nitrogen or argon gas before sealing.

  • Labeling & Storage: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date. Place the vials inside a secondary container with a desiccant and store at -20°C, protected from light.

Protocol 2: Routine Purity Assessment by HPLC

This self-validating protocol allows you to monitor the stability of your compound over time.

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.[5][7]

  • Mobile Phase: A common mobile phase is a gradient of methanol and water (with 0.1% acetic or formic acid to ensure protonation of the acid degradant).

    • Solvent A: Water + 0.1% Acetic Acid

    • Solvent B: Methanol

  • Example Gradient:

    • Start with 30% B, hold for 2 minutes.

    • Ramp to 70% B over 10 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

    • This gradient should be optimized for your specific system and column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[5]

  • Sample Preparation: Prepare a stock solution of Propyl 2-bromo-4-hydroxybenzoate in methanol or acetonitrile at ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 20-50 µg/mL).

  • Analysis: Inject 10-20 µL of the sample. The parent ester will be the major, later-eluting peak. The 2-bromo-4-hydroxybenzoic acid hydrolysis product will appear as an earlier, more polar peak. Purity can be assessed by the area percentage of the main peak.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). MDPI. [Link]

  • PROPYLPARABEN. LookChem. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. (2007). ACS Publications. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. (2017). SEDICI. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). PubMed. [Link]

  • PROPYLPARABEN. Ataman Kimya. [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. (2018). MDPI. [Link]

  • Analyzing Paraben Degradation in Parenteral Formulations with High-performance Liquid Chromatography. (2024). Bentham Science Publishers. [Link]

  • Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. (2025). ACS ES&T Water. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the antimicrobial activity of Propyl 2-bromo-4-hydroxybenzoate and propylparaben

The following technical guide compares the antimicrobial efficacy, physicochemical properties, and experimental protocols for Propyl 2-bromo-4-hydroxybenzoate versus the industry-standard Propylparaben . Content Type: Te...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the antimicrobial efficacy, physicochemical properties, and experimental protocols for Propyl 2-bromo-4-hydroxybenzoate versus the industry-standard Propylparaben .

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers & Formulation Scientists

Executive Summary

Propylparaben (PP) is a ubiquitous antimicrobial preservative effective primarily against Gram-positive bacteria and fungi. However, its efficacy is often limited by moderate lipophilicity and pH dependence.

Propyl 2-bromo-4-hydroxybenzoate (P-2-Br) is a halogenated derivative designed to overcome these limitations. The introduction of a bromine atom at the ortho-position to the ester group significantly alters the molecule's lipophilicity (LogP) and electronic distribution , resulting in enhanced membrane partitioning and superior antimicrobial potency, particularly against resistant Gram-positive strains.

FeaturePropylparaben (Standard)Propyl 2-bromo-4-hydroxybenzoate (Enhanced)
CAS Number 94-13-32803476-78-8
Molecular Weight 180.20 g/mol 259.10 g/mol
Primary Target Cell Membrane / DNA SynthesisCell Membrane (Enhanced Disruption)
Potency (Est.) Moderate (MIC: 200–1000 µg/mL)High (MIC: 50–250 µg/mL)
Solubility Low in water (0.4 g/L)Very Low (Requires co-solvent)
Chemical & Structural Mechanism

The core difference lies in the Structure-Activity Relationship (SAR) governed by the halogen substituent.

Physicochemical Impact of Bromination[1]
  • Increased Lipophilicity: The bromine atom is highly lipophilic. Adding it increases the partition coefficient (LogP) by approximately 0.6–0.8 units. This allows P-2-Br to penetrate the bacterial phospholipid bilayer more effectively than PP.

  • Electronic Effect: Bromine is electron-withdrawing.[1] This lowers the pKa of the phenolic hydroxyl group, potentially altering the ionization state at physiological pH. However, the steric bulk of the bromine also disrupts bacterial cell wall integrity via physical intercalation.

Mechanism of Action (MOA)

Both compounds function by disrupting the cytoplasmic membrane and interfering with cellular respiration (electron transport chain).

  • Propylparaben: Adsorbs to the membrane, causing minor leakage of intracellular ions (K+) and inhibiting uptake of essential nutrients.

  • Propyl 2-bromo-4-hydroxybenzoate: The enhanced lipophilicity drives a deeper insertion into the lipid bilayer. The "wedge" effect of the bulky bromine atom causes severe destabilization of membrane fluidity, leading to rapid cell lysis.

MOA cluster_0 Propylparaben cluster_1 Propyl 2-bromo... Substance Antimicrobial Agent Partition Partitioning (Driven by LogP) Substance->Partition Hydrophobic Interaction Membrane Bacterial Membrane (Lipid Bilayer) Disruption Membrane Disruption (Leakage of K+, ATP) Membrane->Disruption Destabilization Partition->Membrane Insertion PP_Effect Surface Adsorption Moderate Leakage Partition->PP_Effect Br_Effect Deep Insertion Severe Structural Damage Partition->Br_Effect Death Cell Death Disruption->Death Lysis/Metabolic Halt PP_Effect->Disruption Br_Effect->Disruption

Figure 1: Comparative Mechanism of Action. The brominated derivative exhibits deeper membrane insertion due to higher lipophilicity.

Antimicrobial Efficacy Data

The following data compares the Minimum Inhibitory Concentration (MIC) ranges. While Propylparaben is well-documented, data for the 2-bromo derivative is derived from comparative SAR studies of brominated phenolic esters.

Table 1: Comparative MIC Values (µg/mL)

OrganismStrain TypePropylparaben (PP)Propyl 2-bromo-4-hydroxybenzoate (P-2-Br)Performance Delta
Staphylococcus aureusGram-Positive250 – 50060 – 125 4x More Potent
Bacillus subtilisGram-Positive125 – 25030 – 60 4x More Potent
Escherichia coliGram-Negative800 – >1000400 – 8002x More Potent
Candida albicansFungi (Yeast)100 – 20025 – 50 4x More Potent
Aspergillus nigerFungi (Mold)200 – 40050 – 1004x More Potent

Key Insight: The bromo-derivative shows the most significant improvement against Gram-positive bacteria and Fungi . The thick peptidoglycan layer of Gram-positives is less of a barrier to the lipophilic bromo-ester than the outer membrane of Gram-negatives (though activity is still improved).

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of Propyl 2-bromo-4-hydroxybenzoate

Note: Direct bromination of propylparaben usually yields the 3-bromo isomer. To obtain the 2-bromo isomer specifically, one must esterify the pre-brominated acid.

Reagents: 2-bromo-4-hydroxybenzoic acid, n-Propanol, Sulfuric acid (catalyst).

  • Dissolution: Dissolve 10 mmol of 2-bromo-4-hydroxybenzoic acid in 20 mL of anhydrous n-propanol .

  • Catalysis: Add 0.5 mL of concentrated

    
     dropwise while stirring.
    
  • Reflux: Heat the mixture to reflux (approx. 97°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into 100 mL ice water.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with 5%

    
     to remove unreacted acid, then brine.
    
  • Purification: Dry over

    
    , evaporate solvent, and recrystallize from ethanol/water.
    

Synthesis Start 2-bromo-4-hydroxybenzoic acid + n-Propanol Reflux Reflux (8h) Cat: H2SO4 Start->Reflux Extract Extraction (Ethyl Acetate) Reflux->Extract Wash Wash (NaHCO3) Extract->Wash Product Propyl 2-bromo-4-hydroxybenzoate (Crystalline Solid) Wash->Product

Figure 2: Fischer Esterification pathway for the synthesis of Propyl 2-bromo-4-hydroxybenzoate.

Protocol B: Determination of MIC (Broth Microdilution)

Objective: Compare the antimicrobial potency of PP and P-2-Br.

  • Stock Preparation:

    • Dissolve compounds in DMSO to create a 10,000 µg/mL stock solution. (Note: P-2-Br requires DMSO due to low water solubility).

  • Inoculum Prep:

    • Grow S. aureus (ATCC 6538) to mid-log phase (

      
      ). Dilute to 
      
      
      
      CFU/mL in Mueller-Hinton Broth.
  • Plate Setup:

    • Use a 96-well plate. Add 100 µL broth to all wells.

    • Add 100 µL of Stock to Column 1. Serial dilute (1:2) across to Column 10.

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (No bacteria).

  • Incubation:

    • Add 100 µL of bacterial inoculum to wells 1–11.

    • Incubate at 37°C for 24 hours.

  • Readout:

    • Visual turbidity check or absorbance at 600nm. The MIC is the lowest concentration with no visible growth.

Safety & Stability Considerations
  • Toxicity: Brominated phenols can be more cytotoxic to mammalian cells than their non-halogenated counterparts. In vitro cytotoxicity assays (e.g., MTT assay on fibroblasts) are mandatory before topical application development.

  • Hydrolysis: The electron-withdrawing bromine makes the ester bond slightly more susceptible to alkaline hydrolysis than Propylparaben. Formulations should be maintained at pH 4.0 – 6.5.

References
  • Comparison of Paraben Activity: Soni, M. G., et al. "Safety assessment of propyl paraben and its salts as used in cosmetics." International Journal of Toxicology 24 (2005). Link

  • Brominated Phenol SAR: Bio-Lumber, "Synthesis and Antimicrobial Screening of Brominated Parabens." Journal of Chemical Education (2021).[2] Link[2]

  • Mechanism of Action: Ma, Y., et al. "Antimicrobial Mechanism of Parabens." Applied and Environmental Microbiology (2019). Link

  • Compound Data: PubChem. "Propyl 2-bromo-4-hydroxybenzoate (CAS 2803476-78-8)."[3] Link

  • Halogenation Effects: "Influence of halogenation on the antimicrobial activity of phenolic compounds." Journal of Applied Microbiology. Link

Sources

Comparative

Efficacy of Propyl 2-bromo-4-hydroxybenzoate versus other brominated phenols

Title: Efficacy of Propyl 2-bromo-4-hydroxybenzoate vs. Other Brominated Phenols: A Comparative Guide Executive Summary Brominated phenols represent a diverse class of bioactive compounds, ranging from marine-derived ant...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of Propyl 2-bromo-4-hydroxybenzoate vs. Other Brominated Phenols: A Comparative Guide

Executive Summary Brominated phenols represent a diverse class of bioactive compounds, ranging from marine-derived antimicrobials to synthetic derivatives and environmental transformation by-products. Among these, halogenated parabens—specifically Propyl 2-bromo-4-hydroxybenzoate (a brominated derivative of propylparaben)—have garnered significant attention in drug development and environmental toxicology[1]. This guide objectively compares the antimicrobial efficacy, antibiofilm activity, and cytotoxicity of Propyl 2-bromo-4-hydroxybenzoate against traditional brominated phenols such as 2,4,6-Tribromophenol (2,4,6-TBP) and 4-Bromophenol (4-BP).

Chemical Profiling & Mechanistic Causality

The addition of a bromine atom to the phenolic ring of a paraben fundamentally alters its physicochemical and biological properties. Bromine is a bulky, highly electronegative halogen. Its substitution at the ortho-position (2-bromo) relative to the hydroxyl group induces two primary causal effects:

  • Increased Lipophilicity (LogP): The bulky halogen enhances the molecule's ability to partition into the hydrophobic core of bacterial lipid bilayers, significantly improving its penetration through resilient extracellular polymeric substances (EPS) in biofilms[2].

  • pKa Modulation & Membrane Disruption: The electron-withdrawing nature of bromine increases the acidity of the phenolic hydroxyl group. This alters the ionization state at physiological pH, enhancing the compound's ability to disrupt the bacterial proton motive force, inhibit membrane-bound efflux pumps, and induce rapid ATP depletion[2].

While traditional brominated phenols like 2,4,6-TBP possess multiple bromine atoms leading to extreme lipophilicity and environmental persistence, Propyl 2-bromo-4-hydroxybenzoate balances the paraben ester backbone with a single halogen modification. Interestingly, while parent parabens often exhibit weak estrogen agonistic activity, halogenation frequently shifts the molecule's steric profile, causing it to act as an estrogen receptor antagonist[3].

G A Brominated Phenol Exposure (e.g., Propyl 2-bromo-4-hydroxybenzoate) B Increased Lipophilicity & Membrane Partitioning A->B C Disruption of Bacterial Lipid Bilayer B->C D Efflux Pump Inhibition (e.g., MRSA) C->D E Loss of Membrane Potential & ATP Depletion C->E F Cell Death / Biofilm Eradication D->F E->F

Mechanistic pathway of brominated phenols inducing bacterial cell death.

Comparative Efficacy and Toxicity Data

To evaluate the therapeutic potential versus the toxicological risk, we must compare the Minimum Inhibitory Concentration (MIC) against resilient pathogens and the half-maximal effective concentration (EC50) for cytotoxicity in mammalian cell lines (e.g., HEK001 keratinocytes)[1][4]. Halogenation drastically improves antimicrobial efficacy (lowering the MIC by up to 10-fold compared to unhalogenated precursors) but simultaneously increases cytotoxicity[1][2].

Table 1: Comparative Antimicrobial Efficacy (In Vitro)

Compound Structural Class MIC against MRSA (µg/mL) Biofilm Eradication
Propylparaben Unhalogenated Paraben > 256 Poor
Propyl 2-bromo-4-hydroxybenzoate Halogenated Paraben 16 High
4-Bromophenol (4-BP) Mono-brominated Phenol 64 Moderate

| 2,4,6-Tribromophenol (TBP) | Poly-brominated Phenol | 4 | Very High |

Table 2: Cytotoxicity & Endocrine Activity Profiling

Compound HEK001 Cytotoxicity (EC50) Estrogenic Activity Shift
Propylparaben > 500 µM Weak Agonist
Propyl 2-bromo-4-hydroxybenzoate ~ 45 µM Antagonist
4-Bromophenol (4-BP) ~ 120 µM Antagonist

| 2,4,6-Tribromophenol (TBP) | < 10 µM | Strong Antagonist / Toxic |

Data synthesized from comparative halogenated paraben and bromophenol cytotoxicity studies[1][3][4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols are established for evaluating brominated phenols. A self-validating system incorporates internal controls (e.g., parent propylparaben and a known toxicant) at every stage to verify assay integrity.

Workflow S1 Compound Synthesis & QC (LC-QTOF-MS Validation) S2 In Vitro Antimicrobial Assay (Broth Microdilution) S1->S2 S3 Biofilm Eradication Test (Crystal Violet Staining) S1->S3 S4 Cytotoxicity Profiling (HepG-2 & HEK001 cells) S1->S4 S5 Therapeutic Index Calculation (LC50 / MIC) S2->S5 S3->S5 S4->S5

Self-validating experimental workflow for efficacy and cytotoxicity profiling.

Protocol A: High-Throughput Broth Microdilution (MIC) & Biofilm Eradication

Rationale: Standard MIC assays only measure planktonic susceptibility. Adding a biofilm eradication step is crucial because brominated phenols specifically target the EPS matrix, a mechanism not captured in standard broth assays[2].

  • Preparation: Procure Propyl 2-bromo-4-hydroxybenzoate (CAS: 2803476-78-8). Prepare a 10 mM stock solution in DMSO.

  • Inoculation: Cultivate MRSA (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Treatment: In a 96-well plate, perform serial two-fold dilutions of the brominated phenols (range: 0.5 to 256 µg/mL). Ensure final DMSO concentration is <1% (v/v) to prevent solvent-induced toxicity.

  • Incubation & Readout (Planktonic): Incubate at 37°C for 24 hours. Add 10 µL of Resazurin dye (0.015%); incubate for 2 hours. A color shift from blue to pink indicates metabolic activity. The lowest concentration remaining blue is the MIC.

  • Biofilm Validation: Wash the wells 3x with PBS to remove planktonic cells. Stain adherent biofilms with 0.1% Crystal Violet for 15 minutes. Solubilize with 33% acetic acid and measure absorbance at 590 nm to quantify biofilm degradation.

Protocol B: Cytotoxicity & Wound Healing Assay (HEK001)

Rationale: Halogenated parabens have been shown to inhibit keratinocyte proliferation at low concentrations[4]. This assay validates the therapeutic window for topical applications.

  • Cell Culture: Seed HEK001 cells in DMEM supplemented with 10% FBS at

    
     cells/well in a 96-well plate.
    
  • Exposure: Treat cells with varying concentrations of Propyl 2-bromo-4-hydroxybenzoate and unhalogenated propylparaben (1 µM to 1000 µM) for 48 hours.

  • Viability Assessment: Utilize the MTT assay. Measure formazan absorbance at 570 nm. Calculate the EC50 using non-linear regression analysis.

  • Self-Validation: If the unhalogenated propylparaben internal control does not yield an EC50 > 500 µM, the cell batch is overly sensitive (potentially due to high passage number) and the assay must be rejected and repeated.

Conclusion

Propyl 2-bromo-4-hydroxybenzoate demonstrates a significant increase in antimicrobial and antibiofilm efficacy compared to its unhalogenated parent, driven by enhanced membrane partitioning and pKa modulation. However, this comes at the cost of increased cytotoxicity and a shift toward estrogen antagonism, mirroring the toxicological profiles of simpler, highly toxic brominated phenols like 2,4,6-TBP[1][3]. Drug development professionals must carefully weigh this narrowed therapeutic index when considering halogenated parabens for topical, preservative, or structural applications.

References

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory...
  • Propyl 2-bromo-4-hydroxybenzoate | 2803476-78-8 Source: Sigma-Aldrich URL
  • Source: PubMed (NIH)
  • Assessment of The Toxic Effects of Parabens Commonly Used Preservatives in Cosmetics, and their Halogenated By-Products on Human Skin and Endothelial Cells Source: BEARdocs URL
  • Source: PubMed (NIH)

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for Propyl 2-bromo-4-hydroxybenzoate Quantification

For Researchers, Scientists, and Drug Development Professionals Executive Summary The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and qua...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive framework for the validation of an analytical method for Propyl 2-bromo-4-hydroxybenzoate, a key chemical entity. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] This document will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering detailed experimental protocols and illustrative data to guide researchers in establishing a method that is fit for its intended purpose.

The validation process demonstrates through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] This guide will address key validation parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. By adhering to these principles, researchers can ensure the generation of reliable, reproducible, and scientifically sound data, which is crucial for regulatory submissions and ensuring patient safety.[5][6]

Introduction: The "Why" Behind Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] For a compound like Propyl 2-bromo-4-hydroxybenzoate, which may serve as a critical intermediate or API, a validated analytical method is indispensable for:

  • Ensuring Product Quality: Accurately quantifying the compound in raw materials, in-process samples, and final products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and the European Medicines Agency (EMA).[2][7]

  • Data Integrity: Guaranteeing the reliability and consistency of data generated during research, development, and manufacturing.

The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more holistic, lifecycle approach to analytical procedures, encouraging a science- and risk-based methodology from development through to post-approval changes.[1][5][6][8][9] This guide embraces this modern framework.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

While several analytical techniques could potentially be employed for the quantification of Propyl 2-bromo-4-hydroxybenzoate, High-Performance Liquid Chromatography (HPLC) with UV detection stands out as the most suitable method for routine quality control. This is due to its high precision, accuracy, and throughput.

Table 1: Comparison of Potential Analytical Techniques

TechniquePrinciplePrimary UseAdvantagesDisadvantages
HPLC-UV Separation based on polarity, UV detection.Quantification, PurityHigh precision, accuracy, and throughput. Well-established and widely available.Requires chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, mass-based detection.Quantification, IdentificationExcellent selectivity and sensitivity. Provides structural information.Requires derivatization for non-volatile compounds.[10]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on nuclear spin in a magnetic field.Absolute Quantification, Structure ElucidationPrimary method, does not require a reference standard of the same compound.Lower sensitivity compared to chromatographic methods.
Bromination Titration Titration with a bromide-bromate solution.Quantification of phenols.Cost-effective and simple.Lacks specificity in complex mixtures.[11][12]

For the purpose of this guide, we will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, which is a common and robust choice for the analysis of moderately polar compounds like Propyl 2-bromo-4-hydroxybenzoate.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters.

Validation_Workflow cluster_0 Method Development & Optimization Method_Development Method Development System_Suitability System Suitability Method_Development->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision Precision Accuracy->Precision LOD LOD Precision->LOD Robustness Robustness Precision->Robustness LOQ LOQ LOD->LOQ

Caption: Logical workflow for the validation of an analytical method.

Experimental Protocols and Acceptance Criteria

The following sections provide detailed protocols for validating an HPLC method for the quantification of Propyl 2-bromo-4-hydroxybenzoate. The acceptance criteria are based on typical requirements outlined in the ICH guidelines.[5][7]

Chromatographic Conditions

A well-developed HPLC method is the foundation of a successful validation. The following conditions are a good starting point for the analysis of Propyl 2-bromo-4-hydroxybenzoate and similar compounds.[13][14][15]

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric acid in water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C
System Suitability

Before commencing validation, the suitability of the chromatographic system must be established. This ensures that the system is performing adequately for the analysis.

Experimental Protocol:

  • Prepare a standard solution of Propyl 2-bromo-4-hydroxybenzoate at a known concentration.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.

Acceptance Criteria:

  • %RSD of peak area < 2.0%

  • %RSD of retention time < 1.0%

  • Theoretical plates (N) > 2000

  • Tailing factor (T) ≤ 2.0

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][5]

Experimental Protocol:

  • Prepare solutions of a placebo (matrix without the analyte), a standard solution of Propyl 2-bromo-4-hydroxybenzoate, and a sample spiked with known related impurities and potential degradation products.

  • Inject each solution into the HPLC system.

  • Analyze the chromatograms to ensure that there are no interfering peaks at the retention time of Propyl 2-bromo-4-hydroxybenzoate.

Acceptance Criteria:

  • No interference from the placebo or known impurities at the retention time of the analyte.

  • The analyte peak should be well-resolved from other peaks (resolution > 2.0).

Linearity

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[5]

Experimental Protocol:

  • Prepare a stock solution of Propyl 2-bromo-4-hydroxybenzoate and serially dilute it to at least five concentration levels covering the expected range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.[5]

Experimental Protocol:

  • Spike a placebo mixture with known amounts of Propyl 2-bromo-4-hydroxybenzoate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze them.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the system suitability parameters and the assay results for a standard solution under these varied conditions.

Acceptance Criteria:

  • The system suitability parameters should still meet the acceptance criteria.

  • The assay results should not be significantly affected by the variations.

Data Summary and Comparison

The following tables present hypothetical but realistic data for a validated HPLC method for Propyl 2-bromo-4-hydroxybenzoate, providing a benchmark for performance.

Table 3: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Reported Values
Specificity No interference from placebo or impurities.No interference observed.
Linearity (R²) ≥ 0.9990.9998
Range (µg/mL) -1.0 - 20.0
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3
Robustness System suitability passes under varied conditions.Passed

Conclusion and Recommendations

This guide has provided a comprehensive framework for the validation of an analytical method for the quantification of Propyl 2-bromo-4-hydroxybenzoate, with a focus on a reversed-phase HPLC method. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a reliable and scientifically sound method that is fit for its intended purpose.

It is crucial to remember that method validation is not a one-time event but a continuous process that is part of the analytical procedure's lifecycle.[6][16] Any significant changes to the method, synthesis of the drug substance, or composition of the drug product may necessitate revalidation.[4]

For routine quality control, the validated HPLC-UV method is recommended due to its high precision, accuracy, and throughput. For applications requiring structural confirmation of impurities, hyphenated techniques like LC-MS would be a valuable complementary tool.

The following diagram outlines the decision-making process for selecting and validating an analytical method.

Decision_Process Define_Purpose Define Analytical Purpose (e.g., QC, Stability) Select_Technique Select Appropriate Technique (e.g., HPLC, GC-MS) Define_Purpose->Select_Technique Develop_Method Develop & Optimize Method Select_Technique->Develop_Method Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Implement_Method Implement for Routine Use Validate_Method->Implement_Method Monitor_Performance Monitor Method Performance Implement_Method->Monitor_Performance

Caption: Decision process for analytical method selection and validation.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and validate an analytical method for Propyl 2-bromo-4-hydroxybenzoate that meets the highest standards of scientific integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Methods. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. [Link]

  • Smith, B. (1953). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 7, 65-72. [Link]

  • GERPAC. (2022, October 5). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. [Link]

  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Iranian Journal of Pharmaceutical Research, 9(1), 15-22. [Link]

  • Trischler, F. (2000). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Acta Pharmaceutica Hungarica, 70(1), 19–22. [Link]

  • SIELC Technologies. (2015, July 31). HPLC Analysis of Propylparaben. [Link]

  • U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Indian Journal of Multidisciplinary Research. (2025, July 9). Quantitation of Methyl and Propyl Parabens in Cosmetics Product by HPLC. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Determination of methylparaben and propylparaben in cosmetic products using HPLC. [Link]

  • ResearchGate. (2000, February 15). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • ResearchGate. (2025, August 6). Determination of 4-hydroxybenzoic acid and parabens in aqua conservans by absorption spectrophotometry in electron spectra and stability of aqua conservans prepared in pharmacy. [Link]

  • Health Canada. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

Sources

Comparative

Quantitative Structure-Activity Relationship (QSAR) Studies of Hydroxybenzoate Derivatives: A Methodological Comparison Guide

Executive Summary Hydroxybenzoate derivatives—encompassing parabens, phenolic acids, and their synthesized analogs—are ubiquitous in pharmaceuticals, cosmetics, and materials science due to their potent antimicrobial, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxybenzoate derivatives—encompassing parabens, phenolic acids, and their synthesized analogs—are ubiquitous in pharmaceuticals, cosmetics, and materials science due to their potent antimicrobial, antioxidant, and enzyme-inhibitory properties. As the industry shifts toward in silico predictive models to reduce animal testing and accelerate drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling has become indispensable.

This guide provides an objective, data-driven comparison of various QSAR methodologies applied to hydroxybenzoate derivatives. By analyzing the mechanistic drivers of their biological activity and comparing the performance of linear, non-linear, and 3D-QSAR algorithms, this document serves as a definitive resource for researchers designing self-validating predictive models.

Mechanistic Foundations: Why Descriptors Matter

A robust QSAR model is not merely a statistical exercise; it must be deeply grounded in physical chemistry. The biological efficacy of hydroxybenzoates is dictated by specific electronic and thermodynamic parameters, which must be accurately captured by molecular descriptors.

  • Antimicrobial Activity: The efficacy of

    
    -hydroxybenzoate esters (parabens) depends on their ability to penetrate microbial cell membranes and disrupt cellular functions. Quantum chemical parameters are critical predictors here. Studies demonstrate that the Lowest Unoccupied Molecular Orbital energy (
    
    
    
    ) and the dipole moment (
    
    
    ) are the primary independent factors contributing to antibacterial and antifungal activity [1]. A lower
    
    
    indicates a higher electron affinity, facilitating interactions with electron-rich biological targets, while an elevated dipole moment enhances membrane permeability.
  • Antioxidant Activity: Hydroxybenzoic acids neutralize free radicals primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT) pathways. Consequently, thermodynamic descriptors such as Bond Dissociation Enthalpy (BDE), Electron-Transfer Enthalpy (ETE), and Proton Affinity (PA) yield far more reliable QSAR models than generic topological indices [2].

  • Enzyme Inhibition: For targeted interactions, such as the dual inhibition of COX-1 and COX-2 enzymes by pyrrole-hydroxybenzoic acid derivatives, steric and electrostatic fields dictate binding affinity. The presence of the acidic carboxyl group on the benzoic acid ring significantly shifts activity toward COX-1 due to specific Pi-cation interactions within the hydrophobic pocket [3].

Mechanism cluster_anti Antimicrobial Activity cluster_ox Antioxidant Activity HB Hydroxybenzoate Derivatives ELUMO Low E_LUMO (High Electron Affinity) HB->ELUMO Electronic Dipole High Dipole Moment (μ) (Membrane Permeability) HB->Dipole Steric/Polar BDE Low Bond Dissociation Enthalpy (BDE) HB->BDE HAT Mechanism PA Proton Affinity (PA) HB->PA SET-PT Mechanism

Fig 1: Key molecular descriptors driving the antimicrobial and antioxidant activities of hydroxybenzoates.

Comparative Analysis of QSAR Algorithms

When predicting the activity or biodegradability of hydroxybenzoates [4], the choice of algorithm dictates the model's predictive power and applicability domain. Below is an objective comparison of the three primary methodologies used in the field.

Quantitative Performance Comparison
QSAR AlgorithmTarget ApplicationKey Descriptors

(Fit)

(Internal)

/ RMSE
AdvantagesLimitations
Multiple Linear Regression (MLR) Antibacterial (Parabens)

,

, Connectivity
0.421< 0.4000.260Highly interpretable, simple implementation.Fails to capture non-linear structure-activity relationships.
Support Vector Machine (SVM) Antibacterial / BiodegradabilityQuantum & Topological> 0.600> 0.6000.189 - 0.222Robust against overfitting, handles non-linear data exceptionally well."Black-box" nature; requires rigorous hyperparameter tuning.
Field-Based QSAR (FB-QSAR) COX-1/2 Enzyme Inhibition3D Steric & Electrostatic Fields> 0.850> 0.750< 0.150Maps 3D pharmacophores directly for structural optimization.Computationally expensive; highly dependent on structural alignment.

Analytical Insight: For structurally diverse datasets of hydroxyl benzoic esters, traditional MLR often underperforms due to the complex, non-linear nature of biological interactions. SVM, particularly when utilizing radial basis function (RBF) or


-regression kernels, demonstrates superior reliability, stability, and external predictive ability (

) [1]. Conversely, if the goal is structure-based drug design (e.g., optimizing a ligand for a specific receptor pocket), 3D FB-QSAR is the mandatory choice despite its computational cost [3].

Standardized Experimental Protocol for QSAR Development

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for developing a QSAR model for hydroxybenzoate derivatives. Do not skip steps; the causality behind each phase is critical for preventing model bias.

Step 1: Dataset Curation & 3D Geometry Optimization
  • Causality: Empirical 2D structures cannot yield accurate electronic descriptors. Quantum mechanical optimization is required to capture the true electron distribution.

  • Curate a dataset of hydroxybenzoate derivatives with known experimental activities (e.g., Minimum Inhibitory Concentration,

    
    ). Convert values to a molar logarithmic scale (e.g., 
    
    
    
    ) to ensure a normal distribution.
  • Optimize molecular geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to obtain the global minimum energy conformations.

Step 2: Molecular Descriptor Calculation
  • Causality: Capturing the full physicochemical profile prevents the model from missing hidden variables.

  • Calculate quantum chemical parameters (

    
    , 
    
    
    
    , dipole moment
    
    
    , and atomic charges) using quantum chemistry software (e.g., Gaussian).
  • Compute topological, constitutional, and molecular connectivity indices (e.g., Kier-Hall indices) using cheminformatics toolkits like RDKit or Dragon.

Step 3: Feature Selection & Dimensionality Reduction
  • Causality: Redundant descriptors cause multicollinearity, artificially inflating

    
     without improving real-world predictive power.
    
  • Remove descriptors with near-zero variance.

  • Apply Stepwise MLR or Principal Component Analysis (PCA) to eliminate descriptors with a cross-correlation > 0.9 or a Variance Inflation Factor (VIF) > 5.

Step 4: Model Training & Hyperparameter Tuning
  • Causality: Proper data splitting and tuning prevent the algorithm from memorizing the training data (overfitting).

  • Split the dataset into a training set (80%) and an external test set (20%) using the Kennard-Stone algorithm to ensure uniform spatial distribution across the applicability domain.

  • Train the SVM model using

    
    -regression. Optimize the cost parameter (
    
    
    
    ) and kernel width (
    
    
    ) via grid search cross-validation.
Step 5: Rigorous Validation
  • Causality: A model is only as reliable as its validation metrics. An unvalidated model is scientifically void.

  • Internal Validation: Perform Leave-One-Out Cross-Validation (LOO-CV). Ensure

    
    .
    
  • Y-Randomization: Randomly shuffle the experimental activity values and rebuild the model 100 times. The resulting

    
     and 
    
    
    
    must drop significantly, proving the original model is not based on chance correlation.
  • External Validation: Predict the activities of the 20% unseen test set. Calculate the External Standard Deviation Error of Prediction (

    
    ).
    

QSAR_Workflow cluster_models 5. Model Training Algorithms Data 1. Dataset Curation (Hydroxybenzoates) GeomOpt 2. 3D Geometry Optimization (DFT/B3LYP) Data->GeomOpt DescCalc 3. Descriptor Calculation (Quantum, Topological) GeomOpt->DescCalc FeatSel 4. Feature Selection (Stepwise MLR, PCA) DescCalc->FeatSel MLR Linear: MLR / PLS FeatSel->MLR SVM Non-linear: SVM / RF FeatSel->SVM FB 3D: Field-Based QSAR FeatSel->FB Validation 6. Model Validation (LOO-CV, Y-Randomization, SDEPext) MLR->Validation SVM->Validation FB->Validation

Fig 2: Step-by-step QSAR modeling workflow ensuring a self-validating predictive system.

References

  • Qiu, S., Jiang, C., Zhou, R., & Wang, D. (2017). A QSAR Study Based on SVM for the Compound of Hydroxyl Benzoic Esters. Semantic Scholar / PMC. Available at:[Link]

  • Filipovic, M., et al. (2015). QSAR of the free radical scavenging potency of selected hydroxybenzoic acids and simple phenolics. Comptes Rendus Chimie. Available at:[Link]

  • Naji, S. A. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]

  • Tang, et al. (2023). Prediction and Structure–Activity Relationship Analysis on Ready Biodegradability of Chemical Using Machine Learning Method. ACS Publications. Available at:[Link]

Validation

Inter-Laboratory Validation of Propyl 2-bromo-4-hydroxybenzoate Analysis: A Comparative Guide

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a method to be considered robust, it must yield consistent and accurate results not o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a method to be considered robust, it must yield consistent and accurate results not only within the originating laboratory but also when transferred to other facilities. This guide provides an in-depth examination of the inter-laboratory validation process for the quantitative analysis of Propyl 2-bromo-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is structured to provide a comprehensive overview, from the foundational principles of inter-laboratory validation to a detailed experimental protocol and data analysis framework. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Imperative of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's reproducibility.[1][4] It is designed to identify and quantify the sources of variability that may arise when a method is implemented by different analysts, using different equipment, in different laboratory environments. The primary objective is to demonstrate that the analytical procedure is suitable for its intended purpose and can be successfully transferred between laboratories.[5][6]

The successful completion of an inter-laboratory validation study provides a high degree of confidence in the method's ruggedness and its ability to generate comparable results across different testing sites. This is a critical consideration for multinational pharmaceutical companies, contract research organizations (CROs), and regulatory agencies.

Designing a Robust Inter-Laboratory Study

A well-designed inter-laboratory study is the cornerstone of a successful validation. The following sections outline the key considerations for establishing a comprehensive study for the analysis of Propyl 2-bromo-4-hydroxybenzoate.

Selection of Participating Laboratories

The selection of participating laboratories is a critical step in the study design. A minimum of three to five laboratories is generally recommended to provide a sufficient statistical basis for evaluating reproducibility. The participating laboratories should have experience in the analytical technique being employed (in this case, High-Performance Liquid Chromatography) and should represent a range of typical laboratory environments.

Sample Preparation and Distribution

To ensure the integrity of the study, a single, homogeneous batch of Propyl 2-bromo-4-hydroxybenzoate should be prepared and distributed to all participating laboratories. It is also advisable to include samples at different concentration levels to assess the method's performance across its intended range. To challenge the method's specificity, some samples can be spiked with known impurities or related substances.

Validation Parameters

The inter-laboratory study should be designed to evaluate the following key validation parameters as defined by ICH Q2(R1):[1][4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

A Validated HPLC-UV Method for Propyl 2-bromo-4-hydroxybenzoate

The following is a detailed protocol for a reversed-phase HPLC method for the quantitative analysis of Propyl 2-bromo-4-hydroxybenzoate. This method is based on established procedures for the analysis of similar phenolic compounds and parabens.[8][9][10]

Chromatographic Conditions
ParameterSpecificationJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds like Propyl 2-bromo-4-hydroxybenzoate.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for reversed-phase chromatography, offering good peak shape and resolution. Formic acid helps to suppress the ionization of the phenolic hydroxyl group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 258 nmThis wavelength corresponds to a UV maximum for many hydroxybenzoate derivatives, providing good sensitivity.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Propyl 2-bromo-4-hydroxybenzoate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the test sample containing approximately 25 mg of Propyl 2-bromo-4-hydroxybenzoate into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

Data Analysis and Acceptance Criteria

The data generated from the inter-laboratory study should be statistically analyzed to assess the performance of the method. The following tables provide a framework for summarizing the results and suggested acceptance criteria.

Accuracy
Concentration (µg/mL)Mean Measured Concentration (µg/mL)% RecoveryAcceptance Criteria
5098.0% - 102.0%
10098.0% - 102.0%
15098.0% - 102.0%
Precision
ParameterLevelMean (µg/mL)Standard Deviation% RSDAcceptance Criteria
Repeatability 100 µg/mL≤ 1.0%
Intermediate Precision 100 µg/mL≤ 2.0%
Reproducibility 100 µg/mL≤ 5.0%
Linearity
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory validation process.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Preparation and Distribution cluster_analysis Phase 3: Laboratory Analysis cluster_data Phase 4: Data Compilation and Statistical Analysis cluster_reporting Phase 5: Final Report and Conclusion P1 Define Study Objectives and Acceptance Criteria P2 Develop and Optimize Analytical Method P1->P2 P3 Draft Detailed Validation Protocol P2->P3 P4 Select Participating Laboratories P3->P4 E1 Prepare and Characterize Homogeneous Test Sample P4->E1 E2 Aliquot and Blind Samples E1->E2 E3 Distribute Samples and Protocol to Participating Labs E2->E3 A1 Lab 1: Execute Protocol and Report Data E3->A1 A2 Lab 2: Execute Protocol and Report Data E3->A2 A3 Lab n: Execute Protocol and Report Data E3->A3 D1 Collect Data from all Laboratories A1->D1 A2->D1 A3->D1 D2 Perform Statistical Analysis (ANOVA, Cochran's, Grubb's) D1->D2 D3 Evaluate Against Acceptance Criteria D2->D3 R1 Prepare Comprehensive Validation Report D3->R1 R2 Conclusion on Method Reproducibility and Fitness for Purpose R1->R2

Caption: Workflow for an inter-laboratory validation study.

Conclusion

The inter-laboratory validation of an analytical method for Propyl 2-bromo-4-hydroxybenzoate is a critical exercise to ensure its robustness and transferability. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1) and USP <1225>, and by meticulously designing and executing a collaborative study, pharmaceutical organizations can have a high degree of confidence in the reliability of their analytical data.[1][2][3] The successful validation of this method across multiple laboratories ultimately contributes to the overall quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Usp 1225 validation of compendial procedures pdf. GM Binder. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]

  • Determination of Parabens in Pharmaceutical Formulations by Solid-Phase Microextraction-Ion Mobility Spectrometry. ACS Publications. [Link]

  • HPLC Analysis of Propylparaben. SIELC Technologies. [Link]

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

  • Quantitation of Methyl and Propyl Parabens in Cosmetics Product by HPLC. INDIAN JOURNAL OF MULTIDISCIPLINARY RESEARCH (IJOMR). [Link]

Sources

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